4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMGMCOMQTWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and weight of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid (CAS No. 438473-98-4). While this compound is available commercially, detailed experimental protocols for its synthesis and analysis are not extensively documented in peer-reviewed literature. Therefore, this guide synthesizes available data with established chemical principles to offer a robust framework for researchers. We will cover the core molecular attributes, propose a logical synthetic pathway based on analogous structures, and outline standard, self-validating analytical methods for characterization and purity assessment. This document is intended to serve as a foundational resource for scientists incorporating this molecule into their research and development pipelines.
Core Molecular Structure and Properties
This compound is a benzoic acid derivative characterized by a trifluoroethoxymethyl substituent at the para (4-position) of the benzene ring. The presence of the trifluoromethyl group (-CF3) is a key feature, known to significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in medicinal chemistry contexts.
The core structure consists of a planar benzoic acid moiety linked to a flexible trifluoroethoxy-methyl side chain. This combination of a rigid aromatic core and a flexible, highly electronegative side chain suggests potential for unique intermolecular interactions.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Quantitative Molecular Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, preparation of standard solutions, and interpretation of analytical data.
| Property | Value | Source(s) |
| CAS Number | 438473-98-4 | [1] |
| Molecular Formula | C₁₀H₉F₃O₃ | [1][2] |
| Molecular Weight | 234.17 g/mol | [1][2] |
| SMILES Code | O=C(O)C1=CC=C(COCC(F)(F)F)C=C1 | [2] |
Proposed Synthesis and Characterization Workflow
Proposed Synthetic Protocol: Williamson Ether Synthesis
The causality behind this experimental choice lies in its reliability and high functional group tolerance. The Williamson ether synthesis is a cornerstone of organic synthesis for forming ether linkages. Here, the alkoxide of 2,2,2-trifluoroethanol serves as the nucleophile, displacing a leaving group on an activated benzoic acid precursor.
Starting Material: Methyl 4-(bromomethyl)benzoate Reagents: 2,2,2-Trifluoroethanol, Sodium Hydride (NaH), Tetrahydrofuran (THF), Lithium Hydroxide (LiOH), Water.
Step 1: Formation of the Trifluoroethoxide Nucleophile
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add dry Tetrahydrofuran (THF).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the potent sodium trifluoroethoxide nucleophile. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.
-
Add 2,2,2-Trifluoroethanol (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at 0°C for 30 minutes.
Step 2: Nucleophilic Substitution (SN2 Reaction)
-
Dissolve Methyl 4-(bromomethyl)benzoate (1.0 equivalent) in a minimal amount of dry THF.
-
Add the solution of the benzoate ester dropwise to the cold (0°C) alkoxide suspension. Rationale: The trifluoroethoxide anion will attack the electrophilic methylene carbon of the methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group in a classic SN2 reaction to form the ether linkage.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Saponification (Ester Hydrolysis)
-
Upon reaction completion, cool the mixture to 0°C and cautiously quench with water to destroy any excess NaH.
-
Add a solution of Lithium Hydroxide (LiOH, 3.0 equivalents) in water. Rationale: LiOH is a strong base that will hydrolyze the methyl ester to the corresponding carboxylate salt, which is necessary to yield the final benzoic acid product.
-
Stir vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
Step 4: Workup and Purification
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any nonpolar impurities.
-
Acidify the aqueous layer to a pH of ~2 using 1M HCl. The desired product, this compound, should precipitate as a solid. Rationale: Protonation of the carboxylate salt renders the final acid product, which is typically much less soluble in water and will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[3]
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the target molecule.
Analytical Characterization: A Self-Validating System
Trustworthiness in chemical synthesis is achieved through rigorous analytical characterization. Each technique provides a piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[4][5]
-
¹H NMR: The proton NMR spectrum should be consistent with the structure. Key expected signals include:
-
A singlet for the carboxylic acid proton (typically >10 ppm).
-
Two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
A singlet for the benzylic methylene protons (-CH₂-O).
-
A quartet for the methylene protons adjacent to the trifluoromethyl group (-O-CH₂-CF₃), due to coupling with the three fluorine atoms.
-
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.[2] Expected signals include the carbonyl carbon of the carboxylic acid (~170 ppm), four distinct aromatic carbons, the benzylic methylene carbon, and the methylene carbon of the trifluoroethoxy group (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: This will show a singlet corresponding to the -CF₃ group, confirming its presence.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the final compound.[6] A standard protocol for benzoic acid derivatives would be a self-validating system for purity determination.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
System: HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid). Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve a small, accurately weighed sample of the final product in the mobile phase.
-
Inject onto the equilibrated HPLC system.
-
Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, which provides strong evidence for the molecular formula. For C₁₀H₉F₃O₃, the expected exact mass would be calculated and compared to the experimental value, with a difference of <5 ppm being indicative of the correct formula.
Conclusion
This compound is a compound with significant potential in various research fields, particularly drug discovery. While specific experimental data is limited, this guide provides a comprehensive technical overview of its structure and properties. By leveraging established, reliable chemical methodologies, a logical synthetic route is proposed. Furthermore, a multi-technique analytical approach encompassing NMR, HPLC, and MS is presented as a self-validating system to ensure the identity and purity of the material, thereby upholding the principles of scientific integrity and trustworthiness in its application.
References
-
SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
-
The Royal Society of Chemistry. Supplementary Information: General procedure for scalable preparation of carboxylic acids. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
University of the West Indies. Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]
- Google Patents.
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- 4. rsc.org [rsc.org]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility and Stability of -4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is a molecule of interest in pharmaceutical development, incorporating a pH-responsive carboxylic acid and a metabolically robust trifluoroethoxy moiety. This guide provides a comprehensive framework for the analytical characterization of its solubility and stability, critical parameters influencing bioavailability and shelf-life. As direct experimental data for this specific compound is not widely published, this document serves as a predictive overview and a detailed methodological resource. It outlines protocols for determining pH-dependent aqueous solubility, organic solvent solubility, and stability under various stress conditions, including pH, temperature, and light, in accordance with established pharmaceutical guidelines.
Introduction and Molecular Analysis
This compound is a bifunctional organic compound. Its structure is characterized by a benzoic acid core, which provides an ionizable acidic proton, and a 4-position substituent featuring a trifluoroethoxy group linked via a methylene ether. This unique combination of functional groups suggests several key properties relevant to drug development:
-
Ionizable Group: The carboxylic acid moiety (pKa typically ~4-5) allows for pH-dependent solubility and the potential for salt formation to enhance dissolution.
-
Fluorination: The trifluoroethoxy group is a well-established feature in medicinal chemistry known to enhance metabolic stability by blocking oxidative metabolism at or near the fluorinated site.[1][2][3][4] The strong carbon-fluorine bond is resistant to cleavage, which can increase the compound's half-life in vivo.[2][3]
-
Lipophilicity and Permeability: The trifluoroethoxy group increases the molecule's lipophilicity, which can influence its ability to cross biological membranes.[3][4]
Given these features, a thorough understanding of the compound's solubility and stability is paramount for formulation development, predicting in vivo behavior, and establishing appropriate storage conditions.
Predictive Analysis of Solubility
The solubility of a compound is a critical determinant of its absorption and bioavailability. For this compound, solubility is expected to be highly dependent on the nature of the solvent system.
Predicted Aqueous Solubility
The aqueous solubility will be primarily governed by the pH of the medium due to the ionizable carboxylic acid.
-
In Acidic Media (pH < pKa): The compound will exist predominantly in its neutral, protonated form. This form is expected to have low aqueous solubility due to the lipophilic nature of the benzene ring and the trifluoroethoxymethyl substituent.
-
In Neutral to Basic Media (pH > pKa): The carboxylic acid will deprotonate to form the carboxylate salt. This ionized form is significantly more polar and is predicted to have substantially higher aqueous solubility.
Predicted Organic Solubility
Based on the principles of "like dissolves like," the solubility in organic solvents can be predicted. Benzoic acid itself is generally soluble in many organic solvents.[5][6][7] The presence of the fluorinated ether may modulate this behavior.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected due to the ability of these solvents to solvate both the polar carboxylic acid group and the lipophilic portions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted, as these solvents can form hydrogen bonds with the carboxylic acid group.[6][7][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polarity imparted by the carboxylic acid.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic solubility is the shake-flask equilibrium method.[9][10] This protocol is designed to quantify the pH-dependent solubility profile.
Materials and Equipment
-
This compound (solid)
-
Phosphate and citrate buffer solutions (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)
-
Calibrated analytical balance and pH meter
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]
-
Solvent Addition: To each vial, add a known volume of a specific pH buffer.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.[11] This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method against a standard calibration curve.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Caption: Workflow for pH-dependent aqueous solubility determination.
Data Presentation
The results should be summarized in a table to clearly show the relationship between pH and solubility.
Table 1: Illustrative Solubility Data Presentation
| pH | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| 2.0 | 25 | Experimental Value |
| 5.0 | 25 | Experimental Value |
| 7.4 | 25 | Experimental Value |
| 9.0 | 25 | Experimental Value |
Predictive Analysis of Chemical Stability
Chemical stability is the ability of a substance to resist chemical change or decomposition. For this compound, the key areas of concern are the ether linkage and the overall molecule's response to hydrolytic, oxidative, and photolytic stress.
-
Hydrolytic Stability: The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions. The trifluoroethoxy group itself is highly stable.[12] The stability across a range of pH values is a critical parameter to determine.
-
Oxidative Stability: The aromatic ring and benzylic position could be susceptible to oxidation, although fluorination often increases resistance to such degradation.[13]
-
Photostability: Compounds with aromatic systems can sometimes be susceptible to degradation upon exposure to light.
Experimental Protocol: Stability Assessment under Stress Conditions
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[14][15][16][17] The goal is to identify potential degradation products and determine the intrinsic stability of the molecule.
General Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the stress conditions outlined below.
-
Time Points: Sample the solutions at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.
-
Reporting: Report the results as the percentage of the parent compound remaining at each time point.
Specific Stress Conditions
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at an elevated temperature.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[15]
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) protected from light.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Caption: Workflow for forced degradation (stress stability) studies.
Data Presentation
Summarize the stability data in a clear, tabular format.
Table 2: Illustrative Forced Degradation Data Presentation
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., # of Degradants) |
|---|---|---|---|
| 0.1 M HCl (60°C) | 24 | Experimental Value | Experimental Value |
| 0.1 M NaOH (60°C) | 24 | Experimental Value | Experimental Value |
| 3% H₂O₂ (RT) | 24 | Experimental Value | Experimental Value |
| 60°C Heat (Solid) | 48 | Experimental Value | Experimental Value |
| ICH Photostability| - | Experimental Value | Experimental Value |
Conclusion
This guide provides a predictive analysis and a set of robust, industry-standard protocols for the comprehensive evaluation of the solubility and stability of this compound. The pH-dependent aqueous solubility is a critical parameter that will directly impact formulation strategy, while the forced degradation studies are essential for identifying potential liabilities and establishing the intrinsic stability of the molecule. The execution of these experimental plans will generate the foundational data required for informed decision-making in the drug development process, ensuring that formulation and storage strategies are built on a solid scientific foundation.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (n.d.). Ich guideline for stability testing.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Murphy, C. D., & Sandford, G. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
- Mazzolari, A., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- ICH. (n.d.). Q1A(R2) Guideline.
- PubMed. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Journal of Organic Chemistry.
- ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- BenchChem. (n.d.). A Technical Guide to the Solubility of Acid Brown 58 in Aqueous and Organic Solvents.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
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The Emerging Potential of Trifluoroethoxymethyl Benzoic Acid Compounds in Therapeutic Development
An In-depth Technical Guide
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, recognized for its presence in a multitude of clinically significant molecules.[1][2] Its derivatives form the basis of drugs with activities spanning antimicrobial, anti-inflammatory, and anticancer applications.[2][3][4] The versatility of the benzoic acid ring allows for strategic functionalization, enabling chemists to fine-tune the molecule's interaction with a wide array of biological targets.[2]
This guide focuses on a specific, highly promising class of derivatives: trifluoroethoxymethyl benzoic acids . The strategic incorporation of a trifluoroethoxymethyl group (-OCH₂CF₃) onto the benzoic acid core is not a trivial modification. This functional group is known to bestow significant advantages upon a parent molecule, including:
-
Enhanced Lipophilicity: The fluorine atoms increase the molecule's lipid solubility, which can improve its ability to cross cellular membranes and reach intracellular targets.[5][6]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy moiety resistant to metabolic degradation by enzymes like cytochrome P450s. This can prolong the compound's half-life and bioavailability in the body.[5][7]
-
Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with target proteins.[8]
While many trifluoroethoxymethyl benzoic acid derivatives are recognized as key intermediates in the synthesis of agrochemicals, such as the herbicide tembotrione,[9][10][11] their potential in pharmaceutical development remains a nascent and exciting field of exploration. This guide synthesizes the foundational knowledge of benzoic acid chemistry with the strategic advantages of fluoroalkylation to provide a technical framework for researchers investigating the therapeutic potential of this compound class.
Part 1: Hypothesized Biological Activities & Mechanisms of Action
Based on the extensive bioactivity profile of benzoic acid derivatives and the advantageous properties conferred by the trifluoroethoxy group, we can postulate several high-potential therapeutic applications for this class of compounds. The most promising avenues for investigation are in anti-inflammatory and anticancer therapies.
Anti-Inflammatory Potential: Targeting Key Signaling Cascades
Chronic inflammation is a key pathological driver in a host of diseases. Benzoic acid derivatives have repeatedly demonstrated the ability to modulate inflammatory responses.[12][13] We hypothesize that trifluoroethoxymethyl benzoic acid compounds could act as potent anti-inflammatory agents by inhibiting central signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) enzymes.
Mechanism 1: Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a master regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[14] Certain benzoic acid derivatives are known to suppress this pathway.[2][14] The enhanced properties of trifluoroethoxymethyl benzoic acids could lead to more potent inhibition at one or more nodes of this cascade.
Caption: Potential inhibition points of the NF-κB signaling pathway.
Anticancer Potential: Inducing Cell Death in Malignant Cells
The benzoic acid scaffold is present in numerous compounds investigated for their anticancer properties.[1][3][15] Derivatives have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[4] The trifluoromethyl group, in particular, is a common feature in modern anticancer drugs, where it contributes to improved efficacy.[7]
Mechanism 2: Induction of Apoptosis We propose that trifluoroethoxymethyl benzoic acid derivatives could selectively induce apoptosis in cancer cells. This could be achieved through the intrinsic pathway, which involves the mitochondria. Cellular stress can trigger the release of cytochrome c from mitochondria, which in turn activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), leading to controlled cell death.
Caption: Simplified intrinsic apoptosis pathway targeted by test compounds.
Part 2: Experimental Workflows for Validation
To empirically test these hypotheses, a structured, multi-stage experimental approach is required. The following protocols provide a self-validating system to screen for and characterize the biological activity of novel trifluoroethoxymethyl benzoic acid compounds.
Caption: High-level experimental workflow for compound validation.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC₅₀).
Objective: To assess the cytotoxic effects of test compounds on human cancer cell lines (e.g., MCF-7 breast cancer, DU145 prostate cancer).[3][7]
Methodology:
-
Cell Culture: Culture selected cancer cells in appropriate media until they reach approximately 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoroethoxymethyl benzoic acid compounds in culture media. Replace the existing media in the wells with the media containing the test compounds (and appropriate vehicle controls, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted by living cells into purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: In Vitro Anti-Inflammatory Activity Assessment
This protocol evaluates the ability of test compounds to suppress the production of key inflammatory mediators in macrophages stimulated with LPS.[12][14]
Objective: To measure the inhibition of nitric oxide (NO), prostaglandin E2 (PGE₂), and TNF-α production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture & Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells per well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A.
-
Incubate for 10 minutes, then add 50 µL of Griess Reagent B.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
PGE₂ and TNF-α Measurement (ELISA):
-
Use commercially available ELISA kits to quantify the concentration of PGE₂ and TNF-α in the collected supernatant, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only positive control group to determine the percentage of inhibition.
Part 3: Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and identification of lead candidates.
Table 1: Hypothetical Anticancer Screening Results
| Compound ID | Chemical Structure Modification | IC₅₀ on MCF-7 (µM)[3] | IC₅₀ on DU145 (µM)[7] |
| TFB-001 | Parent Scaffold (Unsubstituted) | 45.2 | 68.3 |
| TFB-002 | 4-Chloro substitution | 12.8 | 22.5 |
| TFB-003 | 4-Nitro substitution | 8.5 | 15.1 |
| Doxorubicin | Positive Control | 0.9 | 1.2 |
Table 2: Hypothetical Anti-Inflammatory Activity Results
| Compound ID | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%)[12][14] |
| TFB-001 | 10 | 25.6 | 30.1 |
| TFB-002 | 10 | 68.3 | 75.4 |
| TFB-003 | 10 | 72.1 | 81.2 |
| Dexamethasone | 1 | 95.2 | 98.6 |
Interpretation: From these hypothetical results, compounds TFB-002 and TFB-003 show significantly improved potency over the parent scaffold (TFB-001) in both anticancer and anti-inflammatory assays. TFB-003, with its 4-nitro substitution, emerges as the most promising lead candidate for further investigation. These results would form the basis of a structure-activity relationship (SAR) study, where further modifications would be made to optimize potency and selectivity.[5][9]
Conclusion and Future Directions
The trifluoroethoxymethyl benzoic acid scaffold represents a promising, yet underexplored, frontier in the search for novel therapeutic agents. The combination of a biologically active benzoic acid core with the drug-enhancing properties of the trifluoroethoxy group provides a rational basis for expecting potent anti-inflammatory and anticancer activities. The experimental workflows detailed in this guide offer a clear and robust pathway for validating this potential. Promising lead compounds identified through this in vitro screening process should be advanced to more complex mechanism-of-action studies and, ultimately, to in vivo animal models to assess their efficacy and safety profiles in a physiological context.
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PubMed. Benzoic acid as a dietary supplement mitigates inflammation and intestinal injury in acute enterotoxigenic Escherichia coli-infected mice without adverse effects in healthy mice. Available from: [Link]
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PubMed. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Introduction and Scope
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is a fluorinated organic compound that, like many of its structural analogs, holds potential as an intermediate or building block in pharmaceutical and agrochemical research. The introduction of the trifluoroethoxy group can significantly alter the physicochemical and biological properties of the parent benzoic acid molecule, making it a compound of interest for drug development professionals. However, these same properties necessitate a thorough understanding and implementation of rigorous safety protocols.
This guide provides a comprehensive framework for the safe handling, storage, and emergency response associated with this compound. It is designed for researchers, scientists, and laboratory personnel who may work with this or structurally similar compounds. The causality behind each safety recommendation is explained to foster a culture of safety grounded in scientific understanding. While specific toxicological data for this exact compound is limited, this guide synthesizes information from safety data sheets of closely related analogs and established principles for handling fluorinated carboxylic acids to provide a robust safety protocol.
Hazard Identification and Proactive Risk Assessment
A foundational principle of laboratory safety is that one must understand the potential hazards before any handling occurs. A thorough risk assessment is not a bureaucratic hurdle but a critical scientific step to ensure the well-being of personnel and the integrity of the research.
Physicochemical and Toxicological Profile
| Hazard Category | GHS Classification | Implication and Rationale | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. The acidic nature of the carboxylic acid group combined with the properties of the fluorinated side chain can lead to localized inflammation, redness, and discomfort upon contact. | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. The eyes are particularly sensitive, and direct contact can result in significant pain, redness, and potential damage to the cornea. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | May cause respiratory irritation. As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. | [1][2] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion can lead to adverse health effects. The systemic toxicity is not fully characterized, but it is prudent to assume harm upon ingestion. | [2] |
The Imperative of a Pre-Handling Risk Assessment
Before this compound is brought into the laboratory, a formal risk assessment must be conducted. This process systematically identifies potential exposure scenarios and establishes control measures to mitigate them. The goal is to create a self-validating system of safety where risks are anticipated and controlled.
Caption: Workflow for a mandatory pre-handling risk assessment.
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.
Primary Engineering Controls
The primary defense against respiratory exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound, and any work with its solutions, must be performed inside a properly functioning chemical fume hood.[3] This is critical to contain airborne powders and any vapors from solvents, preventing inhalation.
-
Ventilation and Eyewash Stations: The laboratory must be well-ventilated, and an eyewash fountain and safety shower must be readily accessible and regularly tested.[1]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific tasks being performed. It is not a substitute for good engineering controls.
| Protection Type | Minimum Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against aerosolized powder and splashes. A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Always inspect gloves for tears or punctures before use. For prolonged work or when using organic solvents, consider double-gloving. Consult the glove manufacturer's compatibility chart for the specific solvents being used.[2][3] |
| Body Protection | Flame-resistant laboratory coat. | A fully fastened lab coat protects skin and personal clothing from minor spills and contamination. For larger-scale work, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | Not typically required if work is conducted in a fume hood. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[2][3] Personnel must be trained and fit-tested for respirator use. |
Standard Operating Procedures for Safe Handling
Adherence to established protocols is crucial for minimizing risk.
General Practices
-
Avoid working with this compound alone in the laboratory.[3]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]
-
Avoid the formation and inhalation of dust.[2]
-
Keep the work area clean and organized to prevent accidental spills.[6]
Step-by-Step: Weighing and Preparing a Solution
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean.
-
Material Retrieval: Transport the sealed container of this compound in a secondary container to the fume hood.
-
Weighing: Tare an appropriate weighing vessel on an analytical balance located inside the fume hood or in close proximity. Carefully transfer the desired amount of the solid compound, avoiding the creation of dust. A micro-spatula is recommended.
-
Closure: Immediately and securely close the primary container of the stock chemical.
-
Dissolution: Place the weighing vessel containing the compound into the final flask or beaker inside the fume hood. Add the desired solvent slowly, using a pipette or graduated cylinder, to avoid splashing.
-
Cleanup: Wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and any contaminated items (e.g., weighing paper, gloves) into a designated hazardous waste container.
-
Post-Handling: Wash hands thoroughly after removing gloves.
Emergency Response Protocols
Preparedness is key to effectively managing an unexpected event. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs or persists, seek medical attention.[5]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[2] Show the Safety Data Sheet to the attending physician.
Chemical Spill Response
The response to a spill depends on its size and the immediate risk it poses.
Caption: Decision tree for classifying and responding to a chemical spill.
Protocol for a Minor Solid Spill (inside a fume hood):
-
Alert: Alert nearby personnel of the spill.
-
Protect: Ensure you are wearing appropriate PPE, including double gloves.
-
Contain: Prevent the spread of the powder. Do not use a dry brush or towel, which can aerosolize the material.
-
Neutralize: Gently cover the spill with sodium bicarbonate or another suitable acid neutralizer.[7][8] This is a critical step for carboxylic acids to reduce their corrosive hazard.
-
Collect: Carefully sweep or use a damp paper towel to collect the neutralized mixture.[7] Work from the outside of the spill inward to minimize spreading.
-
Package: Place all contaminated materials (absorbent, towels, gloves) into a clearly labeled, sealable hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a mild detergent and water solution.
-
Report: Report the incident to the laboratory supervisor.
For major spills, evacuate the area immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[8][10]
Storage and Waste Management
Proper storage and disposal are integral to the chemical's life cycle and laboratory safety.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.
-
Ensure the storage area is clearly labeled and accessible only to authorized personnel.
Waste Disposal
-
All waste, including the pure compound, contaminated materials from spills, and empty containers, must be treated as hazardous waste.[2]
-
Dispose of waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in the regular trash.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable research chemical that can be handled safely when its potential hazards are understood and respected. The core principles of safety—thorough risk assessment, use of engineering controls, diligent application of PPE, and adherence to established protocols—are paramount. By integrating these practices, researchers can mitigate risks to themselves and their colleagues, ensuring a safe and productive scientific environment.
References
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- Benchchem. (n.d.). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet for 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzoic acid.
- TCI Chemicals. (n.d.). Safety Data Sheet for 4-Methylsulfonyl-2-nitrobenzoic Acid.
- Lab Manager. (2024). How to Neutralize Chemical Spills.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information.
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commercial suppliers of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
An In-Depth Technical Guide to the Commercial Sourcing and Application of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
A Note on Chemical Identity
This guide focuses on the commercially significant compound, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS No. 120100-77-8). While initial interest may arise from the core structure, 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, the substituted version is the overwhelmingly prevalent intermediate available for procurement and is well-documented in scientific and industrial literature. For researchers and developers, this compound offers a validated starting point for further synthesis.
Executive Summary
2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid is a highly functionalized benzoic acid derivative. Its primary and most well-documented application is as a key intermediate in the synthesis of Tembotrione, a triketone herbicide used for broad-spectrum weed control in maize crops.[1][2][3] The presence of a trifluoroethoxy group, a sulfonyl moiety, and a chlorine atom makes it an attractive building block for introducing specific physicochemical properties in drug discovery and agrochemical development. This guide provides a comprehensive overview of its commercial availability, key technical properties, and a representative synthetic protocol for its preparation.
Chemical Properties and Identification
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this benzoic acid derivative are summarized below.
| Property | Value | Source(s) |
| CAS Number | 120100-77-8 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₀ClF₃O₅S | [2][4][7] |
| Molecular Weight | 346.71 g/mol | [1][4] |
| IUPAC Name | 2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid | [4] |
| Appearance | White solid | [2] |
| Boiling Point (Predicted) | 484.8 ± 45.0 °C | [2] |
| Density (Predicted) | 1.522 ± 0.06 g/cm³ | [2] |
| Acidity (pKa, Predicted) | 2.02 ± 0.28 | [2] |
| InChI Key | YGMJOCQCLVNPOD-UHFFFAOYSA-N | [1][7] |
Commercial Suppliers and Procurement
This intermediate is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. When procuring this material, it is critical to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Notes |
| Sigma-Aldrich (Merck) | Lists the compound, often under its Ambeed catalog.[7] |
| BenchChem | Provides the product for research use, along with technical data.[1] |
| Amitychem (via Echemi) | A manufacturer based in China with several years of history on the Echemi platform.[8] |
| Shandong Huayang Pharmaceutical Co., Ltd. | Lists the compound as an intermediate for the API Tembotrione. |
| Hangzhou Dayangchem Co. Ltd. | A China-based manufacturer and supplier.[9] |
| ChemBlink | An online chemical database that lists various suppliers, including Yancheng Kaiwei Chemical Co., Ltd. |
Note: Availability, purity, and offered quantities are subject to change. Always verify with the supplier directly.
Core Applications in Synthesis
Primary Role: Herbicide Intermediate
The predominant industrial use of this compound is as the penultimate intermediate in the synthesis of the herbicide Tembotrione.[1][3] Tembotrione functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in plants.[1] The absence of carotenoids leads to chlorophyll degradation and subsequent plant death. The structural features of the benzoic acid precursor are critical for the final efficacy of the herbicide.
Potential in Medicinal Chemistry
While its primary application is agrochemical, the structural motifs of this molecule are of interest to medicinal chemists. The trifluoroethoxy group can enhance metabolic stability and cell permeability, which are desirable traits for drug candidates.[10] The sulfonyl and chloro groups provide vectors for further chemical modification, allowing this compound to serve as a versatile scaffold for creating libraries of novel small molecules for screening in various therapeutic areas, such as oncology or infectious diseases.[2]
Experimental Protocol: Synthesis via Ester Hydrolysis
The final step in the synthesis of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid typically involves the hydrolysis of its corresponding methyl ester. This protocol is based on established chemical principles for saponification.
Workflow: Ester Hydrolysis to Carboxylic Acid
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An In-depth Technical Guide to 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. Fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity. Among these, the 2,2,2-trifluoroethoxy moiety has emerged as a valuable substituent for enhancing drug-like characteristics. This guide provides a comprehensive technical overview of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, a versatile building block that leverages the unique properties of the trifluoroethoxy group. We will delve into its synthesis, key chemical attributes, and its strategic application in the design and development of novel therapeutic agents.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is not commonly detailed in readily available literature as a standalone procedure. However, a robust and logical synthetic pathway can be constructed based on well-established organic chemistry reactions and literature precedents for analogous transformations. The most plausible route involves a three-step sequence starting from the commercially available methyl p-toluate:
-
Radical Bromination of Methyl p-Toluate: The initial step involves the selective bromination of the benzylic methyl group of methyl p-toluate to yield methyl 4-(bromomethyl)benzoate.
-
Williamson Ether Synthesis: The resulting benzylic bromide is then subjected to a Williamson ether synthesis with 2,2,2-trifluoroethanol to introduce the desired trifluoroethoxy group, affording methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate.
-
Ester Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions to yield the target compound, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This procedure is adapted from standard methods for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1 equivalent), N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN (0.02 equivalents) in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield methyl 4-(bromomethyl)benzoate as a white solid.
This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3]
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) and 2,2,2-trifluoroethanol (1.2 equivalents). Cool the solution to 0°C in an ice bath and slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Etherification: Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous THF and add it dropwise to the prepared alkoxide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate, can be purified by silica gel column chromatography.
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[4]
-
Saponification: Dissolve methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate (1 equivalent) in a mixture of methanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Purification: The precipitated product, this compound, can be collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Physicochemical Properties and Structural Attributes
The introduction of the 2,2,2-trifluoroethoxymethyl group in place of a more conventional substituent like a hydroxymethyl or methoxymethyl group has a significant impact on the molecule's properties.
| Property | Expected Characteristic | Rationale |
| Lipophilicity (LogP) | Increased compared to hydroxymethyl and methoxymethyl analogs | The three fluorine atoms significantly increase the lipophilicity of the ethoxy group, a desirable trait for improving membrane permeability. |
| Metabolic Stability | Enhanced | The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, which often target benzylic positions for oxidation. This can lead to an increased in vivo half-life of drug candidates. |
| Acidity (pKa) | Similar to other benzoic acids | The trifluoroethoxy group is relatively distant from the carboxylic acid moiety, and its electronic effect on the acidity is expected to be minimal. |
| Hydrogen Bonding | Reduced hydrogen bond donating capacity | Unlike a hydroxymethyl group, the trifluoroethoxymethyl group lacks a hydroxyl proton and thus cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via the ether oxygen. |
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the advantageous properties conferred by the trifluoroethoxy group and the synthetic versatility of the benzoic acid moiety.
As a Scaffold for Bioactive Molecules
The benzoic acid functional group serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. This allows for the incorporation of the 4-[(2,2,2-trifluoroethoxy)methyl]phenyl motif into a diverse range of molecular architectures.
Caption: Synthetic utility of the core scaffold in medicinal chemistry.
Improving Pharmacokinetic Profiles
The primary driver for incorporating the 4-[(2,2,2-trifluoroethoxy)methyl]phenyl moiety into drug candidates is the potential for an improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Metabolic Stability: Aromatic and benzylic oxidation are common metabolic pathways that can lead to rapid clearance of drug compounds. The electron-withdrawing nature and steric bulk of the trifluoroethoxy group can shield the benzylic position from enzymatic attack, thereby increasing the metabolic stability of the molecule.
-
Modulation of Lipophilicity: The trifluoroethoxy group generally increases lipophilicity compared to its non-fluorinated counterparts. This can be strategically employed to optimize a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs. However, excessive lipophilicity can lead to poor solubility and off-target effects, so a careful balance must be struck.
Structure-Activity Relationship (SAR) Studies
In lead optimization campaigns, this compound and its derivatives can be used to systematically probe the structure-activity relationships of a pharmacophore. By comparing the biological activity of analogs containing this group with those bearing other substituents (e.g., methyl, methoxy, trifluoromethyl), researchers can gain valuable insights into the steric and electronic requirements of the target receptor or enzyme.
Conclusion and Future Perspectives
This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. Its synthesis, while requiring a multi-step approach, relies on well-understood and scalable chemical transformations. The key advantage of this compound lies in the physicochemical properties imparted by the trifluoroethoxy group, namely enhanced metabolic stability and increased lipophilicity. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the use of fluorinated scaffolds like this compound is expected to become increasingly prevalent in the design of next-generation therapeutics. Further research into the biological activities of compounds derived from this scaffold is warranted and holds the potential to unlock new avenues for treating a wide range of diseases.
References
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Guidechem. How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.
-
Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
ChemicalBook. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
- Exploring Methyl 4-(Bromomethyl)
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Williamson Ether Synthesis.
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The Williamson Ether Synthesis.
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Muller, N. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. J Pharm Sci. 1986 Oct;75(10):987-91.
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Master Organic Chemistry. The Williamson Ether Synthesis.
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Wikipedia. Williamson ether synthesis.
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ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres.
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Utah Tech University. Williamson Ether Synthesis.
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. [URL: Not available]
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ChemicalBook. Methyl 4-bromobenzoate synthesis.
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PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid).
-
ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
-
US EPA. Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- - Substance Details - SRS.
-
Benchchem. A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.
-
Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates.
-
Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Sigma-Aldrich. 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid.
-
BLD Pharm. 120100-77-8|2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid.
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askIITians. How do you convert the following?Toluene to Benzoic acid.
-
PMC - NIH. Metabolically Stable tert-Butyl Replacement.
- 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) Benzoic Acid. [URL: Not available]
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Chemistry Stack Exchange. Oxidation of toluene to benzoic acid [closed].
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ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
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Googleapis.com. (12) United States Patent.
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Shaalaa.com. How do you convert the Toluene to Benzoic acid - Chemistry.
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Vedantu. How do you convert the following? Toluene to Benzoic acid.
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Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
-
etd@IISc. Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters.
- 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid. [URL: Not available]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
-
ChemSpider Synthetic Pages. Methyl ester hydrolysis.
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PMC. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
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Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
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NIH. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites.
-
Quora. Can methyl benzoate be hydrolyzed?.
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Methodological & Application
The Strategic Utility of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid in Modern Organic Synthesis
Forward
In the landscape of contemporary drug discovery and materials science, the demand for molecular building blocks that offer precise control over physicochemical properties is paramount. Among these, fluorinated motifs have garnered immense interest for their ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth exploration of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid , a versatile, yet under-documented, building block. While direct literature on this specific compound is sparse, its true potential can be understood through the well-established principles of organic chemistry and the known applications of its structural analogs. This document serves as both a theoretical guide and a practical handbook for researchers, scientists, and drug development professionals, offering plausible synthetic routes and detailed application protocols based on robust, analogous transformations.
Introduction: The Significance of the Trifluoroethoxymethyl Moiety
The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoroethoxy group (–OCH₂CF₃) is particularly noteworthy. It significantly enhances lipophilicity, a critical factor for traversing biological membranes, and the strong carbon-fluorine bonds contribute to increased metabolic stability by shielding adjacent positions from enzymatic degradation.[1][3] Unlike the more common trifluoromethyl group (–CF₃), the trifluoroethoxymethyl group [–CH₂(OCH₂CF₃)] introduces a flexible ether linkage, which can allow for more optimal interactions within a binding pocket.
This compound positions this valuable functional group on a benzoic acid scaffold, a privileged structure in drug discovery known for its ability to engage in key hydrogen bonding interactions.[4] This combination makes it a highly attractive building block for synthesizing novel therapeutic agents and advanced materials.
Synthesis of this compound: A Proposed Protocol
A practical and efficient synthesis of the title compound can be envisioned starting from the commercially available methyl 4-(bromomethyl)benzoate. The proposed two-step synthesis involves a nucleophilic substitution to introduce the trifluoroethoxy group, followed by saponification of the methyl ester.
Diagram of the Proposed Synthetic Pathway
Sources
The Strategic Incorporation of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic introduction of fluorine-containing functional groups has emerged as a powerful tool to modulate key molecular properties, including metabolic stability, lipophilicity, and target-binding affinity. Among these, the 2,2,2-trifluoroethoxy moiety has garnered significant attention. This guide provides an in-depth exploration of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid , a versatile building block that leverages the unique attributes of the trifluoroethoxy group to unlock new avenues in drug design and development.
The Trifluoroethoxy Group: A Gateway to Enhanced Drug-like Properties
The 2,2,2-trifluoroethoxy group offers a compelling combination of electronic and steric properties that can be strategically employed to overcome common challenges in drug discovery. Its high metabolic stability stems from the strength of the C-F bonds, which are resistant to cleavage by metabolic enzymes. Furthermore, its moderate lipophilicity can enhance membrane permeability and improve oral bioavailability. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups, potentially enhancing interactions with biological targets.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₃ | N/A |
| Molecular Weight | 234.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, MeOH) | N/A |
| pKa | ~4-5 (estimated) | N/A |
Synthesis of this compound: A Practical Approach
The accessibility of a building block is a critical consideration for its widespread adoption. A plausible and efficient two-step synthesis of this compound can be envisioned starting from the commercially available 4-(bromomethyl)benzonitrile.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: Synthesis of Lysine Acetyltransferase (KAT) Inhibitors
A key application of this compound is demonstrated in the synthesis of inhibitors of Lysine Acetyltransferases (KATs), a family of enzymes implicated in various diseases, including cancer. A recent patent highlights the use of a closely related precursor, 4-((2,2,2-trifluoroethoxy)methyl)benzonitrile, in the preparation of potent KAT inhibitors.[1] The corresponding benzoic acid is a crucial building block for creating amide derivatives with diverse functionalities to probe the structure-activity relationship (SAR) of these inhibitors.
General Reaction Scheme: Amide Coupling
The carboxylic acid functionality of this compound allows for straightforward amide bond formation with a variety of amines, a cornerstone reaction in medicinal chemistry for the generation of compound libraries.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-((2,2,2-Trifluoroethoxy)methyl)benzonitrile
This protocol is adapted from a procedure described in the patent literature for a similar transformation.[1]
Materials:
-
4-(Bromomethyl)benzonitrile
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
4-((2,2,2-Trifluoroethoxy)methyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 4-((2,2,2-trifluoroethoxy)methyl)benzonitrile (1.0 eq) in a mixture of water and a co-solvent (e.g., ethanol or THF), add sodium hydroxide (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired carboxylic acid.
Protocol 3: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the amide coupling of this compound with a generic primary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound represents a valuable and strategically designed building block for medicinal chemistry. Its trifluoroethoxy moiety imparts desirable physicochemical properties that can lead to improved drug candidates. The straightforward accessibility of this compound and its utility in robust amide coupling reactions make it an attractive tool for the synthesis of diverse compound libraries, as exemplified by its potential application in the development of novel KAT inhibitors. Researchers and drug development professionals are encouraged to consider the incorporation of this building block in their synthetic strategies to accelerate the discovery of new and effective therapeutics.
References
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Sources
The Pivotal Role of 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic Acid in the Synthesis of the Advanced Herbicide Tembotrione
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Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, making it suitable for purity assessments and routine quality control. The separation is achieved on a C18 stationary phase with a gradient elution using an acidic mobile phase to ensure optimal peak shape and resolution. This document provides a detailed protocol, method validation considerations based on ICH guidelines, and a scientific rationale for the selected chromatographic parameters.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of the trifluoroethoxy group significantly influences the molecule's electronic properties and lipophilicity, which are critical attributes in drug design and development[1]. As an important building block, ensuring its purity and quality is paramount. HPLC is a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products.
The primary analytical challenge lies in controlling the ionization of the carboxylic acid group to achieve symmetric peak shapes and reproducible retention times. The mobile phase pH is a powerful tool for controlling the retention of ionizable analytes[2][3][4]. For acidic compounds like benzoic acid derivatives, maintaining a mobile phase pH well below the analyte's pKa ensures the compound is in its neutral, non-ionized form, leading to enhanced retention and improved peak symmetry[5][6]. This principle is the cornerstone of the method developed herein.
Experimental Design & Rationale
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A high-purity, end-capped C18 column is recommended. C18 columns are versatile and provide excellent retention for moderately non-polar compounds like the target analyte[7][8][9][10].
-
Example: Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18, or Phenomenex Luna C18 (150 mm x 4.6 mm, 3.5 µm).
-
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid or phosphoric acid (analytical grade or higher).
Method Development Rationale
The method was developed based on the physicochemical properties of the analyte.
-
Stationary Phase Selection: A C18 stationary phase was chosen due to its hydrophobicity, which provides effective retention for the aromatic ring and the trifluoroethoxymethyl group. C18 columns are a standard choice for the analysis of benzoic acid derivatives[11][12][13].
-
Mobile Phase pH Control: The analyte is a carboxylic acid with an estimated pKa slightly below that of benzoic acid (pKa ≈ 4.2)[14][15]. To ensure the analyte is in its non-ionized (protonated) state for optimal retention and peak shape, the mobile phase must be buffered at a pH at least 1.5 to 2 units below the pKa[2][5]. A mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 0.1% phosphoric acid (pH ≈ 2.1) is ideal.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff, low viscosity, and excellent elution strength in reversed-phase chromatography.
-
Detection Wavelength: The benzoic acid chromophore exhibits strong UV absorbance. A detection wavelength of 235 nm was selected to provide high sensitivity for the analyte. A DAD can be used to confirm peak purity.
-
Elution Mode: A gradient elution is employed to ensure that impurities with different polarities are effectively eluted and separated from the main peak, providing a clean baseline and a robust separation within a reasonable runtime.
Detailed HPLC Method Protocol
Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: High-level workflow for HPLC analysis.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 25 minutes |
Table 1: HPLC Method Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Timetable
System Suitability and Method Validation
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified.[16][17][18] This is accomplished by making five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in Table 3. These criteria are based on standard pharmaceutical industry practices and USP guidelines[19][20][21][22].
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and separation power. |
| Precision (%RSD) | ≤ 2.0% for peak area and retention time | Confirms the reproducibility and stability of the system. |
Table 3: System Suitability Criteria
Method Validation (ICH Q2(R1) Framework)
This method should be validated according to the ICH Q2(R1) guideline to ensure it is suitable for its intended purpose[23][24][25][26][27]. The validation should include the following parameters:
-
Specificity: Demonstrated by analyzing a placebo and spiked samples to ensure there is no interference at the retention time of the main analyte. Peak purity analysis using a DAD can further support specificity.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by performing recovery studies on spiked placebo samples at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Assessed by analyzing six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different instruments.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) and observing the effect on the results.
Caption: Logic diagram for HPLC method parameter selection.
Conclusion
The described RP-HPLC method provides a reliable and precise tool for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the analyte, the method achieves excellent peak symmetry and reproducibility. The protocol is suitable for routine quality control in a pharmaceutical development or manufacturing environment, pending full validation according to ICH guidelines.
References
-
USP <621> Chromatography. United States Pharmacopeia.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
DSDP Analytics. USP <621> Chromatography.
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
Pharmaguideline. How to decide System Suitability Test (SST) in HPLC: Best Practice.
-
Agilent Technologies. Control pH During Method Development for Better Chromatography.
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
-
Lambda Laboratory Services. C18 Column Selection Guide.
-
LCGC International. Are You Sure You Understand USP <621>?
-
Pharmaguideline. C18 HPLC Columns and Their Properties.
-
US Pharmacopeia. <621> Chromatography Harmonization.
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ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography.
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Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
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MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method.
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Pharmaceutical Updates. System suitability in HPLC Analysis.
-
Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
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SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
-
NIH National Library of Medicine. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
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Pharmaguideline. System Suitability in HPLC Analysis.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. Acceptance criteria for system suitability parameters.
-
Waters Corporation. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
-
Moravek. Exploring the Role of pH in HPLC Separation.
-
Technology Networks. Selecting the Right HPLC Column.
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Phenomenex. How to Choose Your C18 Column.
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
Speciation.net. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
-
Chromtech. HPLC Column Selection Guide.
-
ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
-
University of California, Davis. pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
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IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE.
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ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo...
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ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
-
SpringerLink. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.
-
NIH National Library of Medicine. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
-
ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
-
Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?
-
Semantic Scholar. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness.
-
Chegg. The pKa's of five p-substituted benzoic acids (YC6H4CO2H) are listed below. Rank the...
-
Quora. Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)?
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
NIH National Library of Medicine. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
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- 8. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
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- 10. How to Choose Your C18 Column | Phenomenex [phenomenex.com]
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synthesis of tembotrione using 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
Application Note: Synthesis of the Herbicide Tembotrione
A Detailed Protocol for the Preparation of Tembotrione from 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of tembotrione, a potent triketone herbicide. Tembotrione is a selective, post-emergence herbicide highly effective for controlling a wide range of broadleaf and grass weeds in corn (maize).[1][2][3] Its mechanism of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in susceptible plants.[1][2][4] This guide details a reliable synthetic route starting from 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, proceeding through a three-step sequence involving acid chloride formation, enol ester synthesis, and a final cyanide-catalyzed rearrangement. This document is intended for researchers and chemists in the agrochemical and pharmaceutical industries, offering detailed procedural instructions and explaining the chemical principles behind each step.
Introduction and Reaction Principle
Tembotrione, chemically named 2-{2-chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione, is a key active ingredient in modern crop protection products.[3][5][6] The synthesis described herein is a robust and well-documented method for preparing triketone herbicides. The overall strategy involves the coupling of a substituted benzoyl group with a 1,3-cyclohexanedione moiety.[1]
The synthesis is accomplished in three primary stages:
-
Activation of Carboxylic Acid: The starting material, 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CMTBA), is converted into its more reactive acid chloride derivative, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride (CMTBC).[7][8] This is a standard transformation achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9]
-
Enol Ester Formation: The activated benzoyl chloride (CMTBC) is then reacted with 1,3-cyclohexanedione in the presence of a base (e.g., triethylamine). This step results in the O-acylation of the dione, forming an intermediate enol ester.
-
Rearrangement to Tembotrione: The final and key step is the rearrangement of the enol ester to the C-acylated product, tembotrione. This transformation is effectively catalyzed by a source of cyanide ions, such as acetone cyanohydrin, which promotes the migration of the acyl group from the oxygen to the central carbon of the dione ring system.[5][7]
Overall Reaction Scheme
Figure 1. Overall synthetic pathway from the starting benzoic acid derivative to the final tembotrione product.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier |
| 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CMTBA) | C₁₁H₁₀ClF₃O₅S | 1255598-84-4 | >98% | Varies |
| Thionyl Chloride | SOCl₂ | 7719-09-7 | >99% | Varies |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, >99.8% | Varies |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Catalytic Grade | Varies |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 504-02-9 | >98% | Varies |
| Triethylamine (TEA) | (C₂H₅)₃N | 121-44-8 | >99.5% | Varies |
| Acetone Cyanohydrin | C₄H₇NO | 75-86-5 | >98% | Varies |
| Hydrochloric Acid | HCl | 7647-01-0 | 2M Aqueous | Varies |
| Deionized Water | H₂O | 7732-18-5 | N/A | Varies |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Granular | Varies |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, thermometer, and dropping funnel.
-
Heating mantle or oil bath with temperature control.
-
Gas absorption trap (for HCl and SO₂ gases).
-
Rotary evaporator.
-
Separatory funnel (500 mL).
-
Büchner funnel and vacuum flask.
-
Standard laboratory glassware (beakers, graduated cylinders, etc.).
-
Analytical balance.
-
pH meter or pH indicator strips.
Experimental Protocol
Safety Precautions: This procedure involves hazardous chemicals. Thionyl chloride is corrosive and reacts violently with water. Acetone cyanohydrin is highly toxic. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride (CMTBC)
-
Set up a 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Equip the condenser outlet with a gas trap containing a sodium hydroxide solution to neutralize evolved HCl and SO₂.
-
To the flask, add 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CMTBA) (e.g., 36.3 g, 0.1 mol).
-
Add 150 mL of anhydrous dichloromethane (DCM) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL).
-
Stir the mixture to form a slurry. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (~40 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Once complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The resulting crude oily or solid residue is the benzoyl chloride intermediate (CMTBC) and is used directly in the next step without further purification.[9]
Step 2 & 3: In-situ Formation of Enol Ester and Rearrangement to Tembotrione
-
Dissolve the crude benzoyl chloride (CMTBC) from Step 1 in 150 mL of fresh anhydrous dichloromethane.
-
In a separate beaker, prepare a solution of 1,3-cyclohexanedione (e.g., 12.3 g, 0.11 mol) and triethylamine (e.g., 12.1 g, 16.7 mL, 0.12 mol) in 50 mL of dichloromethane.
-
Cool the benzoyl chloride solution to 0-5 °C using an ice bath.
-
Slowly add the 1,3-cyclohexanedione/triethylamine solution dropwise to the stirred benzoyl chloride solution over approximately 1 hour. Maintain the temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete formation of the enol ester intermediate.
-
For the rearrangement, add acetone cyanohydrin (e.g., 1.0 mL, ~0.011 mol) to the reaction mixture in one portion.[7]
-
Stir the mixture at room temperature for 1-2 hours. The rearrangement is typically exothermic and the reaction progress can be monitored by HPLC or TLC.[7]
-
Upon completion, quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of 2M HCl and then 100 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tembotrione as a yellow to tan solid.[7]
Purification
-
The crude solid can be purified by recrystallization. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the crude product and heat until dissolved.[5]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure tembotrione.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material (CMTBA) | 0.1 mol (36.3 g) |
| Thionyl Chloride | 0.12 mol (14.3 g) |
| 1,3-Cyclohexanedione | 0.11 mol (12.3 g) |
| Triethylamine | 0.12 mol (12.1 g) |
| Acetone Cyanohydrin | 0.011 mol (~1.0 mL) |
| Expected Yield | 75-85% |
| Appearance | Beige to light yellow solid |
| Melting Point | ~121-124 °C |
Workflow and Mechanism Visualization
Experimental Workflow
The overall process from starting material to purified product can be visualized as a linear workflow.
Caption: High-level workflow for the synthesis of tembotrione.
Reaction Mechanism
The key rearrangement step is catalyzed by the nucleophilic addition of cyanide to the enol ester, facilitating an intramolecular acyl transfer.
Caption: Simplified mechanism of the cyanide-catalyzed rearrangement.
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of tembotrione from 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid. The procedure is based on established chemical transformations and can be completed with standard laboratory equipment. Careful control of reaction conditions, particularly temperature during the acylation steps, is critical for achieving high yields and purity. This application note serves as a practical guide for chemists involved in the synthesis of HPPD-inhibiting herbicides and other complex organic molecules.
References
- Patsnap Eureka. (2025, March 28). Tembotrione Synthesis: Structure, Reagents, and Reactions.
- ZHEJIANG ZHONGSHAN CHEM IND GRP. (2019, April 26). Synthetic process of herbicide tembotrione.
- University of Hertfordshire. Tembotrione (Ref: AE 0172747). AERU.
- Quick Company.
- Natursim Science Co., Ltd. (2024, January 5). Mechanism of action of Tembotrione.
- ChemicalBook. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis.
- Google Patents. (2012). CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione.
- PubChem. Tembotrione | C17H16ClF3O6S | CID 11556911.
- PubChem. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- | C11H9Cl2F3O4S | CID 91997521.
Sources
- 1. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]
- 2. Mechanism of action of Tembotrione - Knowledge [natur-sim.com]
- 3. CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione - Google Patents [patents.google.com]
- 4. Tembotrione (Ref: AE 0172747) [sitem.herts.ac.uk]
- 5. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 6. Tembotrione | C17H16ClF3O6S | CID 11556911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Process For Preparing Triketone Compound And Its Intermediate [quickcompany.in]
- 8. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- | C11H9Cl2F3O4S | CID 91997521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic Acid in the Synthesis of Tembotrione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Synthesis of a Modern Herbicide
In the landscape of modern agrochemicals, the development of potent and selective herbicides is of paramount importance for ensuring global food security. Tembotrione, a prominent member of the triketone class of herbicides, is a critical tool for weed management, particularly in maize cultivation.[1][2][3] The industrial synthesis of Tembotrione is a multi-step process that relies on the precise assembly of a complex molecular architecture. Central to this synthesis is the strategic use of a key intermediate: 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid . This document serves as a detailed application note and protocol guide, elucidating the critical role of this benzoic acid derivative and providing a comprehensive overview of its application in the synthesis of Tembotrione. While the term "cyclosulfonone" was initially queried, the established scientific literature firmly identifies this intermediate's role in the synthesis of cyclosulfoketone herbicides, with Tembotrione being a primary example.[2]
The Pivotal Intermediate: 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
The molecular structure of this benzoic acid derivative is not accidental; each substituent is deliberately placed to facilitate the synthesis and to impart desired properties to the final herbicide.
-
The Benzoic Acid Moiety : This functional group provides a reactive handle for the subsequent coupling reactions that form the core structure of Tembotrione.
-
The Trifluoroethoxy Group : The presence of the trifluoroethoxy group is crucial. It enhances the lipophilicity of the molecule, which can influence its transport and uptake in target plant species. Furthermore, the electron-withdrawing nature of the fluorine atoms can impact the reactivity of the adjacent methyl group.
-
The Methylsulfonyl and Chloro Groups : These substituents on the benzene ring are essential for the ultimate biological activity of Tembotrione. They play a key role in the molecule's ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, which is the mechanism of action for this class of herbicides.[1]
Synthetic Pathway Overview
The synthesis of Tembotrione from 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid generally proceeds through the formation of a benzoyl cyanide, which is then coupled with a diketone. The following diagram illustrates the overall workflow.
Caption: Synthetic workflow from the benzoic acid intermediate to Tembotrione.
Detailed Protocols
The following protocols are generalized from established synthetic methodologies. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride
Objective: To convert the benzoic acid into a more reactive acyl chloride for subsequent reactions.
Materials:
-
2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride, which is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack in the subsequent cyanidation step.
-
Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive than the starting acyl chloride.
Protocol 2: Synthesis of Tembotrione via Benzoyl Cyanide Intermediate
Objective: To couple the activated benzoic acid derivative with a diketone to form the final Tembotrione product.
Materials:
-
2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride (from Protocol 1)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
1,3-cyclohexanedione
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous acetonitrile or acetone
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
In a reaction vessel, dissolve the crude benzoyl chloride from the previous step in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of 1,3-cyclohexanedione (1.0-1.2 eq) and a base like triethylamine (2.0-2.5 eq) in anhydrous acetonitrile.
-
To the benzoyl chloride solution, add potassium cyanide (1.1 eq) and a phase-transfer catalyst if necessary. Stir at room temperature until the formation of the benzoyl cyanide is complete (monitor by IR for the appearance of the cyanide stretch).
-
Cool the reaction mixture containing the in-situ generated benzoyl cyanide to 0-5°C.
-
Slowly add the solution of 1,3-cyclohexanedione and base to the benzoyl cyanide mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, the reaction is typically worked up by acidification, extraction with an organic solvent, and subsequent purification by crystallization or chromatography to yield Tembotrione.
Causality Behind Experimental Choices:
-
The in-situ formation of the benzoyl cyanide is often preferred to avoid isolating the toxic and potentially unstable intermediate.
-
The base is essential for the deprotonation of 1,3-cyclohexanedione, forming an enolate that acts as the nucleophile in the coupling reaction.
-
The final step often involves a rearrangement of the initial adduct to form the stable triketone structure of Tembotrione.
Quantitative Data Summary
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Tembotrione) |
| Typical Yield | >95% (crude) | 70-85% |
| Purity (after purification) | N/A (used directly) | >98% |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Reagents | Thionyl chloride, DMF | KCN, 1,3-cyclohexanedione, Triethylamine |
Conclusion
2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid is a highly specialized and essential building block in the synthesis of the herbicide Tembotrione. Its carefully designed structure provides the necessary reactivity and contributes key structural elements that are ultimately responsible for the biological activity of the final product. The protocols outlined above provide a framework for the laboratory-scale synthesis, emphasizing the chemical principles that underpin each step of the process. A thorough understanding of the role of this intermediate is crucial for process optimization, the development of new synthetic routes, and the discovery of next-generation herbicides.
References
-
PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information. Retrieved from [Link]
-
Runshiny. (n.d.). 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid
Welcome to the technical support guide for the purification of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route employed. However, typical impurities often include unreacted starting materials (e.g., a 4-(halomethyl)benzoic acid precursor or 2,2,2-trifluoroethanol), byproducts from side reactions, residual solvents, and water.[1] Neutral organic impurities are particularly common and can often be removed effectively using acid-base extraction.[2][3]
Q2: My crude product is a sticky oil or gum instead of a solid. What should I do?
A2: The presence of residual solvents or impurities can depress the melting point of your compound, causing it to appear as an oil or gum. The first step is to attempt removal of volatile solvents under high vacuum. If it remains oily, an acid-base extraction is an excellent initial purification step.[1] This process selectively isolates the acidic product in an aqueous layer, leaving many neutral, oil-forming impurities behind in the organic layer.[4][5] After extraction and re-acidification, the purified carboxylic acid should precipitate as a solid.
Q3: What is the most robust and generally applicable purification technique for this compound?
A3: For aromatic carboxylic acids, acid-base extraction is a powerful and highly selective first-line purification method.[6][7][8] This technique leverages the acidic nature of the carboxyl group to move the target compound from an organic solvent into an aqueous base solution, leaving neutral and basic impurities behind. The pure acid is then recovered by acidifying the aqueous layer.[7][9] This method is effective for removing a wide range of non-acidic impurities and is often sufficient to yield a product of high purity.
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[10][11][12] For benzoic acid derivatives, common and effective solvents include boiling water, mixtures of ethanol and water, acetic acid, or hydrocarbon solvents like toluene, often mixed with a co-solvent like petroleum ether.[3][10] A small-scale solvent screen is the best approach. Test the solubility of a few milligrams of your crude product in 0.5 mL of various hot and cold solvents to identify the optimal choice.
Q5: My compound streaks badly during Thin Layer Chromatography (TLC) analysis on a silica gel plate. How can I get clean spots?
A5: Streaking or tailing of carboxylic acids on silica gel is a very common issue.[1] It arises from the strong interaction between the acidic proton of your compound and the slightly acidic silica gel surface, leading to a mixture of protonated and deprotonated forms that travel at different rates. To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[1] This ensures the compound remains fully protonated, resulting in a well-defined, compact spot.
Troubleshooting Guides by Technique
Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of crude material. | - Instead of shaking, gently invert the separatory funnel 5-10 times, venting frequently.[1]- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite. |
| Low Recovery After Acidification | - Incomplete extraction into the aqueous basic layer.- The pH of the aqueous layer was not made sufficiently acidic.- The product has some solubility in the cold aqueous solution. | - Perform the extraction with the basic solution two or three times to ensure complete transfer of the carboxylate salt.[1]- After adding acid, check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).- Thoroughly chill the acidified solution in an ice bath before filtration to minimize solubility losses. |
| Product Precipitates as an Oil | - The melting point of the purified compound is below the temperature of the solution.- Presence of persistent impurities. | - Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.- If it still oils out, extract the oily product into an organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, and evaporate the solvent. The resulting solid can then be further purified by recrystallization. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a "seed crystal" of the pure compound. |
| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound. | - Lower the cooling temperature (use an ice-salt bath).- Re-dissolve the oil in a minimum of hot solvent and add a second, miscible "anti-solvent" in which the compound is insoluble until turbidity persists. Then, cool slowly. |
| Colored Impurities in Crystals | - Colored impurities were not fully removed. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[12] |
Silica Gel Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Severe Tailing/Broad Peaks | - Strong interaction between the carboxylic acid and the silica gel. | - Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress ionization and reduce tailing.[1] |
| Low Recovery from Column | - The compound is irreversibly adsorbed onto the silica gel. | - This is often a consequence of the strong interactions mentioned above. Using a mobile phase modified with acid should improve recovery. Ensure the column is not overloaded. |
Visualized Workflows and Protocols
A key decision in purification is selecting the right starting technique. The following decision tree can guide your choice based on the initial state of your crude product.
Caption: Decision tree for selecting an initial purification strategy.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
Caption: Workflow for the acid-base extraction protocol.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acid has been extracted.[1] Combine all aqueous extracts. The organic layer now contains neutral or basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified carboxylic acid should form.[7][8]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air dry on the filter, then transfer it to a watch glass to dry completely under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is used to purify an already solid, moderately pure product to a higher level of purity.
Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair using a small-scale trial (see FAQ 4).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, along with a boiling chip or magnetic stir bar.[1] Heat the mixture to boiling with stirring until all the solid dissolves.[11][12] If insoluble impurities are present, they will remain.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used for decolorization), perform a hot gravity filtration to remove them. Preheat the filtration funnel and filter paper with hot solvent to prevent premature crystallization of the product.[1]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
References
- Benchchem. Technical Support Center: Optimizing Carboxylic Acid Purification.
- Engineering Ideas Clinic, University of Toronto. Acid and Base Extraction.
- Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. (2017).
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- PubMed. Chromatographic separations of aromatic carboxylic acids. (1995).
- Chemistry Steps. Organic Acid-Base Extractions.
- JoVE (Journal of Visualized Experiments). Extraction - Concept. (2020).
- Alfa Chemistry. Recrystallization of Benzoic Acid.
- University of Massachusetts. The Recrystallization of Benzoic Acid.
- ResearchGate. How can I purify carboxylic acid?. (2013).
- LookChem. General procedures for the purification of Carboxylic acids.
- Reddit. Isolation of a Carboxylic acid. (2019).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. Video: Extraction - Concept [jove.com]
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- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
identifying side products in the synthesis of trifluoroethoxy benzoic acid derivatives
Technical Support Center: Synthesis of Trifluoroethoxy Benzoic Acid Derivatives
Welcome to the technical support center for the synthesis of trifluoroethoxy benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important structural motifs. The trifluoroethoxy group is a valuable substituent in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1]
However, the common synthetic routes to these compounds, particularly the Williamson ether synthesis, are not without their challenges.[2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate the formation of common side products, ensuring the desired outcome of your synthetic efforts.
Part 1: Frequently Asked Questions - Common Side Products and Mechanisms
This section addresses the most common unexpected observations during the synthesis of trifluoroethoxy benzoic acid derivatives. Understanding the mechanistic origin of these impurities is the first step toward rational optimization.
Q1: My NMR and Mass Spec show a second product with the same mass as my target molecule. What is the likely cause?
Answer: The most probable cause is the formation of a C-alkylated isomer instead of the desired O-alkylated product.[2][4] This occurs because the phenoxide ion, generated by deprotonating the starting hydroxybenzoic acid, is an ambident nucleophile. It has electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions).[5][6]
-
O-Alkylation (Desired Pathway): The negatively charged oxygen atom attacks the trifluoroethylating agent to form the ether linkage. This is the intended SN2 reaction.[3]
-
C-Alkylation (Side Reaction): The electron-rich aromatic ring attacks the trifluoroethylating agent, forming a new carbon-carbon bond, typically at the positions ortho or para to the hydroxyl group.[7][8]
The choice between O- and C-alkylation is heavily influenced by reaction conditions.[6] Polar aprotic solvents like DMF or DMSO tend to favor the desired O-alkylation, whereas protic solvents can solvate the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.[2][6]
Mechanism: O- vs. C-Alkylation of a Phenoxide
Caption: O- vs. C-Alkylation pathways for a phenoxide intermediate.
Q2: My reaction yield is significantly lower than expected, and I suspect my trifluoroethylating agent was consumed. What could have happened?
Answer: A common cause for low yields is a competing E2 (elimination) reaction, especially if reaction temperatures are too high.[2][9] The alkoxide or phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group on the trifluoroethylating agent, leading to the formation of an alkene (1,1,1-trifluoropropene) and consuming both your base and alkylating agent.
This side reaction becomes more prominent under the following conditions:
-
High Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[2]
-
Sterically Hindered Bases/Substrates: While less of an issue with primary trifluoroethylating agents, steric hindrance can favor elimination over substitution.[2][3]
To minimize this, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-80 °C) and monitor progress closely.[3][9]
Q3: I started my reaction with a methyl or ethyl ester of hydroxybenzoic acid to protect the carboxylate, but my final product is the carboxylic acid. Why?
Answer: This is a classic case of in-situ ester hydrolysis. The basic conditions (e.g., NaOH, K₂CO₃) and the presence of any water in the reaction mixture are sufficient to saponify (hydrolyze) the ester back to the carboxylate salt. Upon acidic workup, this is protonated to the final carboxylic acid.
While sometimes this is the desired final step, if you need to maintain the ester functionality, you must use strictly anhydrous conditions and consider bases that are less likely to introduce water, such as sodium hydride (NaH).[2] However, NaH is a strong base that can vigorously react with any protic source, so extreme caution and an inert atmosphere are required.
Part 2: Troubleshooting Guides & Analytical Workflows
This section provides actionable protocols and data interpretation guides to concretely identify and solve the issues raised in the FAQs.
Q4: How do I definitively distinguish between the desired O-alkylated product and the C-alkylated side product?
Answer: Multi-nuclear and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task. Mass spectrometry alone cannot distinguish between these isomers as they have the same exact mass.[10]
Workflow for Isomer Identification
Caption: Analytical workflow for isolating and identifying isomers.
Protocol 1: NMR Analysis for Isomer Identification
-
Sample Preparation: Isolate a small quantity of the suspected impurity using preparative HPLC or column chromatography. Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
O-Alkylated Product: Expect to see the characteristic quartet for the -O-CH₂-CF₃ protons around δ 4.4-4.8 ppm with a J-coupling to fluorine (JHF) of ~8-9 Hz.
-
C-Alkylated Product: The -CH₂-CF₃ protons attached directly to the aromatic ring will be shifted upfield to approximately δ 3.2-3.6 ppm. The aromatic region will also show a different splitting pattern due to the change in substitution.
-
-
¹⁹F NMR: This is a simple but powerful check. Both isomers will show a triplet for the -CF₃ group around δ -74 ppm. The key is to correlate this signal with the proton signals.
-
¹³C NMR: The carbon of the -O-CH₂- group in the desired product will appear around δ 67 ppm and will be split into a quartet by the three fluorine atoms (JCF ~35 Hz).[11]
-
2D NMR (HMBC - Heteronuclear Multiple Bond Correlation): This is the definitive experiment.
-
For the O-alkylated product, you will see a correlation (cross-peak) between the protons of the -O-CH₂- group and the aromatic carbon to which the oxygen is attached (the C-O carbon).
-
For the C-alkylated product, you will see a correlation between the protons of the -Ar-CH₂- group and two adjacent aromatic carbons, providing unambiguous proof of a C-C bond.
-
Q5: What is a reliable HPLC method to separate my desired product from these common impurities?
Answer: A reverse-phase HPLC method is typically very effective for separating the trifluoroethoxy benzoic acid from its more nonpolar C-alkylated isomer and any unreacted (more polar) hydroxybenzoic acid starting material.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
Hydroxybenzoic Acid (Starting Material) - Most polar, elutes first.
-
Trifluoroethoxy Benzoic Acid (Product) - Intermediate polarity.
-
C-alkylated Side Product - Least polar, elutes last.
-
This method provides excellent separation for quantification and can be adapted for preparative scale to isolate impurities for characterization.[12][13]
Part 3: Mitigation Strategy Summary
Proactive optimization is key to preventing side product formation. The following table summarizes the primary issues and recommended strategies to enhance the yield and purity of your target molecule.
| Side Product / Issue | Primary Cause(s) | Recommended Mitigation Strategies | Relevant Citations |
| C-Alkylated Isomer | Ambident nature of phenoxide nucleophile; Protic solvents. | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).[2][3] Avoid protic solvents like water or ethanol.[6] | [2][6][7] |
| Elimination (Alkene) | High reaction temperature; Steric hindrance. | Lower the reaction temperature to the minimum required for conversion (e.g., 50-80 °C).[2][9] Ensure the use of a primary trifluoroethylating agent.[2][3] | [2][3][9] |
| Ester Hydrolysis | Presence of base (e.g., NaOH, K₂CO₃) and water. | For ester protection, use strictly anhydrous conditions and a non-hydroxide base like Sodium Hydride (NaH) under an inert atmosphere. | [14] |
| Low Conversion | Insufficient temperature or reaction time; Poor solvent choice. | Monitor reaction by TLC/LCMS. Typical conditions are 50-100 °C for 1-8 hours.[3] Use polar aprotic solvents to accelerate SN2 reactions.[2][3] | [2][3] |
References
- Atheoretical study of the mechanism and regioselectivity of the alkylation reaction of the phenoxide ion in polar protic and aprotic solvents. Brandeis University.
- Chiral Drugs: An Overview. PMC - PubMed Central.
- Drug stereochemistry : analytical methods and pharmacology / edited by Irving W. Wainer. University of California Los Angeles.
- Improving reaction conditions for Williamson ether synthesis. Benchchem.
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available from: [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. Available from: [Link]
-
Carbon versus oxygen alkylation in reactions of phenoxide ions with cyclopropylmethyl bromide. Journal of the Chemical Society D - RSC Publishing. Available from: [Link]
- Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central.
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. chem.libretexts.org. Available from: [Link]
-
Bioanalytical Method Development: Isomers. BioPharma Services. Available from: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. beilstein-journals.org. Available from: [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. Available from: [Link]
-
Williamson Ether Synthesis Mechanism. graduation.escoffier.edu. Available from: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega - ACS Publications - American Chemical Society. Available from: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. Available from: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available from: [Link]
- Preparation method of substituted benzoic acid and derivative thereof. Google Patents.
- Method for the production of trifluoroethoxy-substituted benzoic acids. Google Patents.
-
An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. Available from: [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
-
C- or O-Alkylation?. ChemistryViews. Available from: [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]
-
Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available from: [Link]
-
ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ResearchGate. Available from: [Link]
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- 6. pharmaxchange.info [pharmaxchange.info]
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- 8. Carbon versus oxygen alkylation in reactions of phenoxide ions with cyclopropylmethyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimization of Radical Bromination for Benzoic Acid Derivatives
Welcome to the technical support center for the optimization of radical bromination steps in the synthesis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzylic bromination, a critical transformation for converting substituted toluic acids into valuable synthetic intermediates. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust, field-proven methodologies to enhance your reaction yields and product purity.
Core Principles: The Mechanism of Benzylic Bromination
At its heart, the selective bromination of a benzylic position (the carbon atom adjacent to the aromatic ring) is a radical chain reaction. Understanding this mechanism is paramount to troubleshooting and optimization. The process, often called the Wohl-Ziegler reaction when using N-Bromosuccinimide (NBS), unfolds in three key stages: Initiation, Propagation, and Termination.[1][2]
The exceptional reactivity of the benzylic position stems from the stability of the benzylic radical intermediate, which is resonance-stabilized by the adjacent aromatic ring.[3][4] This stability allows for the selective abstraction of a benzylic hydrogen over other alkyl C-H bonds.[2]
Caption: Radical chain mechanism for benzylic bromination.
Troubleshooting Guide
This section addresses the most common issues encountered during the radical bromination of benzoic acid derivatives in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion of the starting material.
-
Possible Cause A: Ineffective Radical Initiation. The chain reaction cannot begin without a sufficient concentration of initial radicals. If you are using a thermal initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ensure your reaction temperature is high enough to induce homolytic cleavage. For photochemical initiation, check that your light source is of the appropriate wavelength and intensity, and that your reaction vessel is transparent to that light (e.g., Pyrex, not flint glass for UV).[5]
-
Possible Cause B: Presence of Radical Inhibitors. Oxygen is a common radical inhibitor. While some procedures are robust enough to not require inert atmospheres, running the reaction under Nitrogen or Argon can be beneficial if you suspect this is an issue.[5] Phenolic impurities in your starting material or solvent can also quench the radical chain. Purifying the starting material may be necessary.
-
Possible Cause C: Deactivated Substrate. Strongly electron-withdrawing groups on the aromatic ring can destabilize the benzylic radical, slowing down the rate of hydrogen abstraction.[6] In such cases, more forcing conditions, such as higher temperatures or longer reaction times, may be required.[7]
Problem 2: My analysis shows multiple products, indicating poor selectivity.
-
Possible Cause A: Over-bromination (Dibromo- and Tribromo- products). This occurs when the desired monobrominated product competes with the starting material for the bromine radical. To minimize this, use a precise stoichiometry of N-Bromosuccinimide (NBS), typically 1.0 to 1.1 equivalents. Adding the NBS portionwise over the course of the reaction can also help maintain a low concentration of the brominating agent.
-
Possible Cause B: Aromatic Ring Bromination. This is a competing electrophilic aromatic substitution reaction. It is favored by polar solvents and the presence of acid catalysts. Radical bromination is favored under non-polar conditions (e.g., cyclohexane, CCl₄) using a radical initiator.[8][9] Ensure your reaction setup is free of Lewis acid contaminants. Using NBS is specifically intended to provide a very low concentration of Br₂, which favors the radical pathway over the electrophilic one.[9][10]
Problem 3: The desired product seems to be degrading during the reaction or workup.
-
Possible Cause A: Hydrolysis. Benzylic bromides are reactive and can be hydrolyzed by water to form benzyl alcohols, especially under prolonged heating.[11] It is crucial to use anhydrous solvents and dry your glassware thoroughly.[5][11]
-
Possible Cause B: HBr-Mediated Side Reactions. Hydrogen bromide (HBr) is a byproduct of the propagation step. It can catalyze side reactions or, in some cases, add across double bonds if the substrate contains them. Adding a small amount of a non-nucleophilic base, such as barium carbonate or calcium carbonate, can scavenge the HBr as it forms.[11]
Problem 4: I'm having difficulty purifying my final product.
-
Possible Cause A: Contamination with Unreacted Starting Material. Since the starting material (e.g., p-toluic acid) and the product (e.g., 4-(bromomethyl)benzoic acid) are both carboxylic acids with similar polarities, chromatographic separation can be challenging. An effective method is purification via acid-base extraction.[12] Dissolve the crude mixture in a suitable organic solvent and extract with a mild aqueous base (e.g., NaHCO₃ solution). Both compounds will move to the aqueous layer as their carboxylate salts. After washing the aqueous layer to remove neutral impurities (like succinimide), re-acidification with HCl will precipitate both acids.[12] Subsequent recrystallization can then effectively separate the product from the starting material based on differences in solubility.[13][14]
-
Possible Cause B: Contamination with Succinimide. Succinimide is the byproduct of NBS. It is highly soluble in water. A simple aqueous wash of the organic reaction mixture during the workup is usually sufficient to remove the majority of this impurity.
Caption: A workflow for troubleshooting common bromination issues.
Frequently Asked Questions (FAQs)
Q1: Which radical initiator should I choose, AIBN or Benzoyl Peroxide (BPO)? The choice depends primarily on the required reaction temperature. AIBN has a lower decomposition temperature (initiates around 65-85 °C) compared to BPO (initiates around 80-100 °C).[15] AIBN is often preferred as it produces non-interfering byproducts (N₂ gas and a cyanopropyl radical), whereas BPO can sometimes lead to side reactions from the benzoyloxy radical.[16][17]
Q2: What is the best solvent to use instead of the toxic Carbon Tetrachloride (CCl₄)? While CCl₄ is traditional, its toxicity and environmental impact make it unsuitable for modern labs.[2] Excellent alternatives include acetonitrile, 1,2-dichloroethane, cyclohexane, or even solvent-free (melt) conditions for some substrates.[8][18][19] Acetonitrile is a good starting point as it is relatively polar to dissolve the reagents but generally does not promote significant electrophilic substitution.[8][18]
Q3: How can I effectively monitor the progress of my reaction? The reaction can be monitored by TLC, watching for the disappearance of the starting material spot. A more visual cue in a CCl₄ or chlorobenzene slurry is that NBS is denser than the solvent, while its byproduct, succinimide, is less dense. As the reaction proceeds, you will observe the solid at the bottom of the flask (NBS) gradually being replaced by a solid floating on the surface (succinimide).[5]
Q4: Why is my N-Bromosuccinimide (NBS) yellow/brown, and can I still use it? Pure NBS is a white solid. A yellow or brown color indicates decomposition and the presence of free bromine (Br₂).[11] Using discolored NBS can lead to a higher initial concentration of Br₂, potentially increasing side reactions like electrophilic addition or ring bromination.[11] For best results, it is recommended to recrystallize the NBS from water before use.[11]
Q5: How do I properly set up the reaction apparatus for photochemical initiation? The setup should consist of a reaction flask made of borosilicate glass (Pyrex), a condenser, and a magnetic stirrer. The light source (e.g., a high-wattage incandescent bulb or a specific UV lamp) should be placed as close to the flask as possible to maximize light intensity. Wrapping the setup with aluminum foil can help focus the light on the reaction mixture.
Protocols & Data
Protocol 1: Standard Radical Bromination of p-Toluic Acid
This protocol describes the synthesis of 4-(bromomethyl)benzoic acid.
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluic acid (e.g., 5.0 g, 36.7 mmol).
-
Reagent Addition: Add a suitable solvent such as acetonitrile (100 mL). Then, add N-Bromosuccinimide (NBS) (6.85 g, 38.5 mmol, 1.05 eq) and a radical initiator, such as AIBN (0.30 g, 1.8 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Workup (Initial): Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the collected solid with a small amount of cold solvent.
-
Workup (Extraction): Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude solid in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent via rotary evaporation to yield the crude product, which can be further purified.
Protocol 2: Purification by Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate (approx. 100 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium bicarbonate solution (3 x 50 mL). The product and any unreacted starting material will move to the aqueous layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate of the purified product will form.[12]
-
Collection: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[12]
-
Recrystallization: For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[13][14]
Data Tables
Table 1: Comparison of Common Radical Initiators
| Initiator | Abbreviation | Typical Decomposition Temp. | 10-hr Half-Life Temp. | Key Characteristics |
| Azobisisobutyronitrile | AIBN | 65-85 °C | 65 °C | Produces N₂ gas; less prone to side reactions.[15][17] |
| Benzoyl Peroxide | BPO | 80-100 °C | 73 °C | More economical; can sometimes induce side reactions.[15] |
Table 2: Solvent Selection Guide for Radical Bromination
| Solvent | Polarity | Boiling Point (°C) | Pros | Cons |
| Carbon Tetrachloride | Non-polar | 77 | Traditional, excellent for radical reactions. | Highly toxic, ozone-depleting.[2][8] |
| Cyclohexane | Non-polar | 81 | Good CCl₄ alternative, promotes radical pathway. | Low solubility for some polar substrates.[8] |
| Acetonitrile | Polar Aprotic | 82 | Good solvent for many substrates and NBS.[8] | Can sometimes favor ionic pathways if not controlled.[18] |
| 1,2-Dichloroethane | Polar Aprotic | 84 | Effective CCl₄ replacement. | Chlorinated solvent, environmental concerns.[8] |
| Solvent-free (Melt) | N/A | Varies | Environmentally friendly, can be very efficient.[18] | Only suitable for substrates that melt at reaction temp. |
References
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2015, October 22). What is the difference between peroxides and AIBN as free radical initiators? r/chemhelp. Retrieved from [Link]
-
Chegg.com. (2020, January 22). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Retrieved from [Link]
-
New World Encyclopedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
Chemistry LibreTexts. (2022, April 7). 3.2B: Purification of Product Mixtures. Retrieved from [Link]
-
ACS Publications. (n.d.). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
YouTube. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. Retrieved from [Link]
-
Reddit. (2016, February 26). Solvent for NBS bromination. r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, June 20). Are there any general chemical rules for choosing initiators for a polymerization reaction?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
-
RSC Publishing. (2021, April 12). Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]
-
Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]
-
ResearchGate. (2018, June 27). What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2.... Retrieved from [Link]
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Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes. Retrieved from [Link]
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ACS Publications. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. Retrieved from [Link]
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Scribd. (n.d.). The Bromination of P-Toulic Acid. Retrieved from [Link]
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Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]
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Semantic Scholar. (1971, July 1). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Retrieved from [Link]
-
Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved from [Link]
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Navigating the Nuances of Solvent Selection for Benzoic Acid Derivative Reactions: A Technical Support Guide
For Immediate Release
This technical support center is designed to equip researchers, scientists, and drug development professionals with practical, in-depth guidance on the critical role of solvent choice in reactions involving benzoic acid and its derivatives. As a Senior Application Scientist, I have often observed that overlooking the subtle yet profound influence of the reaction medium can lead to unexpected outcomes, ranging from diminished yields to the formation of intractable side products. This guide, structured in a user-friendly question-and-answer format, aims to demystify these complexities and provide actionable troubleshooting strategies.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles specific issues that may arise during the synthesis and manipulation of benzoic acid derivatives, offering insights into their root causes and providing step-by-step solutions.
Issue 1: Low Yield in Esterification Reactions
Question: I am performing a Fischer esterification of a substituted benzoic acid, but my yields are consistently low. I've checked my reagents and reaction time. Could the solvent be the culprit?
Answer: Absolutely. Solvent choice is paramount in Fischer esterification. The primary role of the solvent, beyond dissolving the reactants, is to facilitate the removal of water, which is a byproduct of the reaction. According to Le Chatelier's principle, removing water drives the equilibrium towards the product side, thus increasing the yield.
-
Common Pitfalls & Solutions:
-
Using Protic Solvents without Azeotropic Removal: While alcohols are reactants, using an excess of a simple alcohol like methanol or ethanol can serve as the solvent. However, for less reactive benzoic acid derivatives or with bulkier alcohols, this may not be sufficient to drive the reaction to completion. A common and effective strategy is to use a non-polar solvent like toluene or xylene that forms an azeotrope with water.[1] By using a Dean-Stark apparatus, the water can be continuously removed from the reaction mixture, significantly improving the yield.
-
Ignoring Reactant Solubility: Benzoic acid and its derivatives exhibit varying solubility in different organic solvents.[2][3][4] For instance, benzoic acid is more soluble in ethanol and methanol than in less polar solvents like toluene.[3] Ensure your chosen solvent can adequately dissolve both the benzoic acid derivative and the alcohol at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield.
-
Solvent-Free Conditions: For certain substrates, a solvent-free approach can be highly effective, especially when using a solid acid catalyst.[5] This method often requires higher temperatures but can lead to very high yields and simplifies product purification.[5]
-
Experimental Protocol: Fischer Esterification with Azeotropic Water Removal
-
Combine the benzoic acid derivative (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) in a round-bottom flask.
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture and proceed with standard aqueous workup and purification.
Issue 2: Unwanted Side Reactions in Amidation
Question: I am attempting to form an amide from a benzoic acid derivative and an amine, but I am observing significant side product formation. How can my solvent choice mitigate this?
Answer: Solvent selection in amidation reactions is crucial for controlling reactivity and minimizing side reactions. The choice often depends on the coupling agent used and the nature of the reactants.
-
Common Pitfalls & Solutions:
-
Solvent Reactivity: Avoid using protic solvents like alcohols if you are using a highly reactive coupling agent (e.g., thionyl chloride to form the acyl chloride in situ). The solvent can compete with the amine as a nucleophile, leading to ester formation as a major byproduct.[6] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.
-
Polarity and Reaction Rate: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating charged intermediates. However, their high boiling points can make them difficult to remove during workup. For many standard amide coupling reactions, moderately polar solvents like DCM or acetonitrile provide a good balance of solubility and ease of removal.
-
Solvent-Free Amidation: Similar to esterification, solvent-free conditions can be advantageous for amide bond formation, particularly with certain coupling agents like methoxysilanes or under boric acid catalysis.[7][8] This approach can be more environmentally friendly and can lead to high yields.[7]
-
Issue 3: Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction on a fluoro- or chloro-substituted benzoic acid derivative is sluggish, even at elevated temperatures. Can a change in solvent improve the reaction rate?
Answer: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) and influencing the nucleophilicity of the attacking species.
-
Common Pitfalls & Solutions:
-
Insufficiently Polar Solvent: SNAr reactions proceed through a negatively charged intermediate. Polar aprotic solvents are essential to stabilize this intermediate and accelerate the reaction.[9][10] Solvents like DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are excellent choices for these reactions.[9] Using non-polar solvents like toluene or hexane will result in extremely slow or no reaction.
-
Protic Solvents: Protic solvents (e.g., alcohols, water) should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[11] This is particularly important when using anionic nucleophiles.
-
Temperature Considerations: Many SNAr reactions require elevated temperatures to overcome the activation energy.[9] Therefore, a high-boiling point solvent is often necessary. DMSO (b.p. 189 °C), DMF (b.p. 153 °C), and NMP (b.p. 202 °C) are well-suited for this purpose.[9]
-
Experimental Protocol: Typical SNAr Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted benzoic acid derivative (1.0 eq) and the nucleophile (1.1-1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF).
-
If necessary, add a base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile.
-
Heat the reaction mixture to the desired temperature (often >100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous workup to remove the high-boiling point solvent.
-
Purify the product by crystallization or column chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding solvent selection for reactions involving benzoic acid derivatives.
Q1: How does the polarity of the solvent affect the solubility of benzoic acid derivatives?
A1: Benzoic acid itself is a polar molecule due to its carboxylic acid group, but it also has a non-polar benzene ring.[12] This dual nature means its solubility is highly dependent on the solvent. It is readily soluble in polar organic solvents like ethanol and methanol, where hydrogen bonding can occur.[2] Its solubility is lower in less polar solvents like toluene and significantly lower in non-polar solvents like hexane. In water, benzoic acid is only slightly soluble at room temperature, but its solubility increases with temperature.[2][12] Substituents on the benzene ring will further modify the polarity and thus the solubility profile. For example, nitro derivatives of benzoic acid show a different solubility order in various solvents compared to benzoic acid itself.[3]
Q2: Can the solvent influence the acidity of a benzoic acid derivative?
A2: Yes, the solvent can significantly influence the pKa of a benzoic acid derivative.[13] The pKa is a measure of the ease with which the carboxylic acid proton can be removed. In polar protic solvents that can hydrogen bond with the carboxylate anion, the anion is stabilized, and the acid becomes stronger (lower pKa). Conversely, in non-polar aprotic solvents, the carboxylate anion is less stabilized, making the acid weaker (higher pKa). This can have a direct impact on reactions where the acidity of the benzoic acid derivative is a key factor.[13]
Q3: Are there "green" or more environmentally friendly solvent alternatives for these reactions?
A3: Yes, the principles of green chemistry encourage the use of safer and more sustainable solvents.[14][15] For reactions with benzoic acid derivatives, consider the following:
-
Ethanol and 2-Propanol: These are often excellent, greener alternatives to more toxic alcohols or polar aprotic solvents.[14]
-
Water: When possible, using water as a solvent is ideal from an environmental perspective. However, the low solubility of many organic compounds, including benzoic acid derivatives, can be a limitation.
-
Solvent-Free Reactions: As mentioned earlier, conducting reactions without a solvent can be a very green approach, eliminating solvent waste entirely.[5][7]
-
Bio-derived Solvents: Emerging bio-based solvents are also becoming more common.
Several organizations have published solvent selection guides to help chemists make more environmentally conscious choices.[14][15][16]
Data Summary
Table 1: Solubility of Benzoic Acid in Various Solvents at Room Temperature
| Solvent | Solubility (g/L) | Polarity |
| Water (25 °C) | 3.4 | High |
| Ethanol | ~500 | High |
| Methanol | ~500 | High |
| Acetone | High | Medium |
| Dichloromethane | Moderate | Medium |
| Toluene | Low | Low |
| Hexane | Very Low | Low |
Note: Solubility values are approximate and can vary with temperature and the specific derivative.[2][3][4]
Visualizing Solvent Effects
To better understand the decision-making process for solvent selection, the following workflow can be utilized.
Caption: A decision workflow for selecting an appropriate solvent.
This guide provides a foundational understanding of the critical impact of solvent choice on reactions involving benzoic acid derivatives. By carefully considering the factors outlined above, researchers can significantly improve their experimental outcomes, leading to higher yields, fewer side products, and more robust and reproducible synthetic methods.
References
-
Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1108. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
- Acree, W. E. (2018). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
-
Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved from [Link]
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Yalkowsky, S. H., & Zografi, G. (1981). Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. Journal of Pharmaceutical Sciences, 70(6), 681-684. Retrieved from [Link]
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University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Green Solvent Selection Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. Retrieved from [Link]
-
Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules? Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using different enzyme loadings to obtain α‐MBG at 45 °C. Retrieved from [Link]
- Google Patents. (2019). Method for preparing benzoic acid esters.
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]
-
Universal Class. (n.d.). Understanding Carboxylic Acids and Derivatives. Retrieved from [Link]
-
Save My Exams. (n.d.). Producing Benzoic Acid. Retrieved from [Link]
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Homework.Study.com. (n.d.). Carboxylic Acids and Derivatives: Complete the following mechanism involving benzoic acid. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1974). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Benzoic Acid Analogs: A Comparative Analysis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Here is a comparative analysis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid with other benzoic acid analogs.
Introduction: The Benzoic Acid Scaffold in Modern Drug Discovery
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a fundamental building block for a vast array of therapeutic agents.[1][2] Its prevalence is due to the versatile chemical handles it provides: a carboxylic acid group, which is a key hydrogen bond donor and acceptor for target engagement, and an aromatic ring that can be functionalized to modulate a molecule's electronic, steric, and lipophilic properties.[1] These modifications are critical for optimizing a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]
This guide provides a comparative analysis of This compound , a specialized analog, against a curated set of other benzoic acid derivatives. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding how specific structural modifications, particularly the introduction of fluorinated moieties, influence key physicochemical and biological properties. We will explore how the unique (2,2,2-trifluoroethoxy)methyl group positions this molecule as a potentially valuable tool for overcoming common drug development challenges, such as metabolic instability.
The analogs selected for this comparison represent a spectrum of electronic and steric diversity:
-
Benzoic Acid: The parent scaffold for baseline comparison.
-
4-Chlorobenzoic Acid: An analog with a common electron-withdrawing halogen.[3]
-
4-Nitrobenzoic Acid: Features a strong electron-withdrawing group, significantly altering ring electronics.[4][5]
-
4-(Trifluoromethyl)benzoic Acid: A key analog for assessing the impact of a direct trifluoromethyl substitution.
-
4-(Trifluoromethoxy)benzoic Acid: Allows comparison of an alternative fluorinated ether linkage.[6]
-
Tranilast: A complex, biologically active analog used as an anti-inflammatory and anti-fibrotic agent, illustrating the scaffold's therapeutic potential.[7][8]
Through a detailed examination of physicochemical properties, structure-activity relationships, and robust experimental protocols, this guide will illuminate the rationale behind selecting specific benzoic acid analogs for therapeutic design.
Part 1: A Deep Dive into Physicochemical Properties
A molecule's journey through the body is governed by its physicochemical properties. For benzoic acid derivatives, subtle changes to the ring substituents can cause dramatic shifts in acidity, lipophilicity, and metabolic stability, which are foundational to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Acidity (pKa): The Key to Interaction and Solubility
The pKa of the carboxylic acid group is paramount, as it dictates the molecule's ionization state at physiological pH. This, in turn, affects its solubility, ability to cross biological membranes, and how it interacts with the active sites of target proteins.[1] The acidity of benzoic acid is modulated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive or resonance effects, thereby increasing acidity (lowering the pKa).[9]
The trifluoroethoxy group in our focus molecule is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, leading to a predicted lower pKa compared to unsubstituted benzoic acid.[9] This effect is even more pronounced in analogs like 4-Nitrobenzoic acid, where the nitro group is a powerful EWG.[4]
Table 1: Comparative Physicochemical Properties of Benzoic Acid Analogs
| Compound | Structure | pKa (approx.) | LogP (calc.) | Key Feature |
|---|---|---|---|---|
| This compound | ![]() |
~3.8 | ~3.1 | Lipophilic, metabolically stable spacer |
| Benzoic Acid | ![]() |
4.20[10] | 1.87 | Parent scaffold |
| 4-Chlorobenzoic Acid | ![]() |
3.98 | 2.64 | Electron-withdrawing halogen[11] |
| 4-Nitrobenzoic Acid | ![]() |
3.44[12] | 1.89 | Strong electron-withdrawing group[4] |
| 4-(Trifluoromethyl)benzoic acid | ![]() |
3.6 | 3.13 | Direct C-F bond stability |
| 4-(Trifluoromethoxy)benzoic acid | ![]() |
3.7 | 3.41 | Metabolically stable methoxy isostere[9] |
Note: pKa and LogP values are approximate and can vary based on experimental conditions and calculation methods. Structures are for illustrative purposes.
Lipophilicity (LogP): The Gatekeeper of Permeability
Lipophilicity, often quantified as the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical factor in determining a drug's ability to cross cell membranes. The introduction of fluorine-containing groups typically increases lipophilicity. The (2,2,2-trifluoroethoxy)methyl group adds a significant non-polar, fluorinated alkyl chain, which is expected to substantially increase the LogP value relative to benzoic acid, enhancing its membrane permeability.
Metabolic Stability: The Shield of Fluorine
A major hurdle in drug development is rapid metabolism by enzymes like the Cytochrome P450 (CYP) family, which can lead to low bioavailability and short half-life. Medicinal chemists often introduce fluorine to block metabolically labile sites.[13] A methyl or methoxy group on an aromatic ring is a common site for oxidative metabolism. Replacing it with a trifluoromethyl or trifluoromethoxy group can prevent this oxidation, as the C-F bond is significantly stronger than a C-H bond.[13][14]
The (2,2,2-trifluoroethoxy)methyl group in our focus compound serves a similar purpose. The trifluoroethyl moiety is highly resistant to oxidative metabolism, potentially conferring greater metabolic stability compared to a non-fluorinated ethoxymethyl analog.[9][15] This is a key advantage and a primary reason for incorporating such groups into drug candidates.[13]
Part 2: Structure-Activity Relationships (SAR) and Biological Implications
SAR studies are fundamental to rational drug design, providing insights into how structural changes affect a molecule's biological activity.[1]
Caption: A general workflow for a Structure-Activity Relationship (SAR)-guided drug discovery program.
The biological activity of benzoic acid analogs is profoundly influenced by the nature and position of ring substituents.[16]
-
4-Nitro and 4-Chloro Groups: These groups are primarily electronic modifiers. The strong electron-withdrawing nature of the nitro group is a pharmacophore in some antimicrobial agents.[4] The chloro group is often used to fill hydrophobic pockets in a binding site and can act as a preservative.[3]
-
Trifluoromethyl (-CF3) and Trifluoromethoxy (-OCF3) Groups: These are primarily incorporated to enhance metabolic stability and modulate physicochemical properties like pKa and lipophilicity.[9] Their steric bulk can also influence binding orientation and selectivity.
-
The (2,2,2-Trifluoroethoxy)methyl Group: This substituent is more complex. It combines several features:
-
Metabolic Shield: The trifluoroethoxy moiety is resistant to oxidation.[17]
-
Lipophilic Spacer: The -CH2-O-CH2- linker provides conformational flexibility and increases the distance of the fluorinated group from the ring, which can be useful for probing deeper binding pockets.
-
Electronic Influence: It acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid.
-
-
Tranilast: This molecule demonstrates a more complex SAR. It is an analog of a tryptophan metabolite.[7][18] Its activity is not just from the benzoic acid core (in this case, an anthranilic acid), but from the entire N-(3′,4′-dimethoxycinnamoyl) structure, which inhibits the release of mediators like histamine from mast cells and modulates the TGF-β pathway.[8][19] This highlights how the benzoic acid scaffold can be a starting point for highly complex and specific drugs.
Caption: Impact of different C4-substituents on the key physicochemical properties of the benzoic acid scaffold.
Part 3: Experimental Protocols for Comparative Analysis
To ensure trustworthiness and reproducibility, the following are self-validating protocols for characterizing and comparing benzoic acid analogs.
Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration
Objective: To accurately measure the pKa of a benzoic acid analog.
Causality: Potentiometric titration is a robust method that directly measures the pH change of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal. This provides a direct, empirical measure of the compound's acidity.
Methodology:
-
Preparation:
-
Accurately weigh ~20-30 mg of the benzoic acid analog and dissolve it in a suitable co-solvent system (e.g., 50:50 water:methanol) to a final volume of 50 mL.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Prepare a standardized solution of 0.05 M NaOH.
-
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at 25°C and begin stirring.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (center of the inflection). This can be found by calculating the first derivative (dpH/dV).
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pKa is the pH value recorded at the half-equivalence point.
-
-
Validation:
-
Run a known standard (e.g., benzoic acid, pKa 4.20) to validate the system setup and accuracy. The measured pKa should be within ±0.05 units of the literature value.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound, providing a quantitative measure of its metabolic stability.[13]
Causality: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[13] By incubating a compound with microsomes in the presence of necessary cofactors (NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent compound over time is a direct measure of its metabolic lability.[13]
Caption: Experimental workflow for a typical in vitro microsomal stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer (pH 7.4).
-
Prepare a suspension of liver microsomes (e.g., human, rat) at 0.5 mg/mL in the same buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.
-
Prepare a "stopping solution" of ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound for LC-MS/MS normalization).
-
-
Incubation:
-
In a 96-well plate, add the test compound and the microsome suspension. Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The 0-minute time point is taken immediately by transferring an aliquot to the stopping solution before adding NADPH.[13]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a well containing the ice-cold stopping solution.[13]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Calculation & Validation:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = -0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Include positive controls (e.g., testosterone for high clearance, verapamil for low clearance) to ensure the microsomal activity is within the expected range.[13]
-
Conclusion
The comparative analysis of this compound against other analogs reveals it to be a highly engineered scaffold. While substituents like nitro and chloro groups primarily modulate electronic properties, the introduction of fluorinated moieties serves a more strategic purpose in modern drug design.
The (2,2,2-trifluoroethoxy)methyl group offers a multi-faceted advantage: it increases acidity and lipophilicity while simultaneously acting as a robust shield against oxidative metabolism. This combination of features makes it a promising building block for developing drug candidates with improved pharmacokinetic profiles, particularly enhanced metabolic stability and oral bioavailability. By understanding the distinct contributions of each functional group, from a simple chlorine atom to the complex side chain of Tranilast, researchers can more effectively navigate the intricate landscape of medicinal chemistry to design safer and more effective therapeutics.
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comparing the relative acidity of substituted benzoic acid isomers
<_
-
Pillar 1: Foundational Principles of Acidity in Substituted Benzoic Acids
-
The Role of the Carboxyl Group: Benzoic acid's acidity stems from the carboxyl (-COOH) group's ability to donate a proton. The stability of the resulting carboxylate anion (-COO⁻) is paramount in determining the acid's strength.
-
Electronic Effects of Substituents: Substituents on the benzene ring profoundly influence the stability of the carboxylate anion through two primary mechanisms:
-
Inductive Effect (I): This effect is transmitted through the sigma bonds and relates to the substituent's electronegativity. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity. Conversely, electron-donating groups (EDGs) push electron density towards the carboxylate, destabilizing it and decreasing acidity.[1] The inductive effect's strength diminishes with distance.[2]
-
Resonance Effect (R or M): This effect involves the delocalization of electrons through the pi system of the benzene ring.[3] EWGs with pi bonds (like -NO₂) can withdraw electron density via resonance, further stabilizing the carboxylate anion. EDGs with lone pairs (like -OH or -NH₂) can donate electron density through resonance, which can destabilize the anion. This effect is most pronounced at the ortho and para positions.[4]
-
-
-
Pillar 2: Comparative Acidity of Isomers - A Data-Driven Analysis The position of a substituent on the benzene ring dictates the interplay of inductive and resonance effects, leading to significant differences in acidity among isomers.[5]
-
Electron-Withdrawing Groups (EWGs): The Nitrobenzoic Acids The nitro group (-NO₂) is a potent electron-withdrawing group due to both a strong inductive (-I) and resonance (-M) effect. This leads to a significant increase in acidity compared to benzoic acid.[6]
Compound Isomer Position pKa Value Benzoic Acid - 4.20[7][8] 2-Nitrobenzoic Acid ortho 2.17[7][8] 3-Nitrobenzoic Acid meta 3.45[7][9] 4-Nitrobenzoic Acid para 3.44[7] Analysis of Acidity Trends:
-
Ortho Isomer: The strongest acid of the series, its enhanced acidity is largely attributed to the "ortho effect."[7][10]
-
Para Isomer: The nitro group at the para position exerts both its electron-withdrawing inductive and resonance effects, effectively stabilizing the carboxylate anion.[10]
-
Meta Isomer: At the meta position, the nitro group can only exert its inductive effect; the resonance effect is not operative at this position.[7] This results in less stabilization of the conjugate base compared to the para isomer.
-
-
Electron-Withdrawing Groups (EWGs): The Chlorobenzoic Acids Halogens like chlorine are interesting because they have an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect.[11]
Compound Isomer Position pKa Value Benzoic Acid - 4.19[12] 2-Chlorobenzoic Acid ortho 2.92 3-Chlorobenzoic Acid meta 3.81 4-Chlorobenzoic Acid para 3.98[12] Analysis of Acidity Trends:
-
Ortho Isomer: The most acidic, again due to the ortho effect.[13]
-
Meta Isomer: The inductive effect of chlorine at the meta position effectively withdraws electron density, increasing acidity. The resonance effect is not a factor here.
-
Para Isomer: While the inductive effect is still at play, the electron-donating resonance effect of the chlorine atom slightly counteracts it, making the para isomer marginally weaker than the meta isomer.[14]
-
-
Electron-Donating Groups (EDGs): The Methylbenzoic (Toluic) Acids The methyl group (-CH₃) is an electron-donating group primarily through its inductive effect (+I).[15]
Compound Isomer Position pKa Value Benzoic Acid - 4.20[15] 2-Methylbenzoic Acid ortho 3.91[15][16] 3-Methylbenzoic Acid meta 4.27[15] 4-Methylbenzoic Acid para 4.26[17] Analysis of Acidity Trends:
-
Ortho Isomer: Despite the methyl group being electron-donating, the ortho isomer is more acidic than benzoic acid. This is a classic example of the ortho effect, where steric factors overcome the expected electronic effect.[2][15]
-
Meta and Para Isomers: The electron-donating nature of the methyl group destabilizes the carboxylate anion, making both the meta and para isomers less acidic than benzoic acid.[11]
-
-
Ambivalent Groups: The Aminobenzoic Acids The amino group (-NH₂) has a dual nature: it is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R). In aminobenzoic acids, the resonance effect tends to dominate. It's also important to note that the amino group itself can be protonated, leading to two pKa values.[18][19]
Compound Isomer Position pKa₁ (COOH) pKa₂ (NH₃⁺) Benzoic Acid - 4.20[20] - 2-Aminobenzoic Acid ortho 4.78[20] ~2.1 3-Aminobenzoic Acid meta 4.55[20] ~3.1 4-Aminobenzoic Acid para 4.85[21] 2.38[21] Analysis of Acidity Trends (for the carboxylic acid pKa):
-
All isomers are less acidic than benzoic acid, indicating the dominance of the electron-donating resonance effect of the amino group. This effect destabilizes the carboxylate anion.
-
The ortho isomer's acidity is also influenced by potential intramolecular hydrogen bonding.
-
-
-
Pillar 3: The "Ortho Effect" - A Special Consideration A recurring observation is that ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[1][22] This phenomenon is known as the "ortho effect."[22][23]
The primary cause is believed to be steric hindrance. The substituent in the ortho position forces the carboxyl group to twist out of the plane of the benzene ring.[23][24] This disruption of coplanarity inhibits the resonance between the carboxyl group and the ring, which in the case of benzoic acid, is an electron-donating resonance that slightly destabilizes the carboxylate anion. By preventing this resonance, the carboxyl group becomes more acidic.[24]
-
Pillar 4: Experimental Protocol - Determination of pKa by Potentiometric Titration Potentiometric titration is a highly reliable method for determining the pKa of weak acids.[8][25] It involves monitoring the pH of the acid solution as a strong base of known concentration is added incrementally.[26]
Methodology:
-
Preparation of the Analyte: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile for compounds with poor water solubility.[25]
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH.[27]
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00 and 7.00).[26] Place the dissolved acid solution in a beaker with a magnetic stir bar, and immerse the pH electrode.
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).[26]
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[27]
-
Continue this process well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative of the titration curve.[28]
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume).[26][28] This is because at this point, the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[29][30]
-
The Henderson-Hasselbalch Equation: pH = pKa + log ([A⁻]/[HA])[29][31] At the half-equivalence point, [A⁻] = [HA], so log([A⁻]/[HA]) = log(1) = 0. Therefore, at this point, pH = pKa.[30][32]
-
-
Pillar 5: Visualizing the Concepts
Caption: Electronic effects on the carboxylate anion.
Caption: Workflow for pKa determination via titration.
-
Wikipedia. Ortho effect. [Link]
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Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]
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University of Calgary. The Ortho Effect of benzoic acids. [Link]
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Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]
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ThoughtCo. pH, pKa, and the Henderson-Hasselbalch Equation. [Link]
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Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
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Quora. What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? [Link]
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University of Texas. Henderson-Hasselbalch Equation. [Link]
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Turito. Henderson Hasselbalch Equation- Estimating the pH of Buffers. [Link]
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Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? [Link]
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PHYWE. Titration of a weak acid with a strong base with Cobra SMARTsense. [Link]
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NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
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Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? [Link]
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Dergipark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's? [Link]
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YouTube. Resonance and Inductive Effects. [Link]
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Scribd. Potentiometric Titration of A Weak Acid. [Link]
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BYJU'S. Henderson Hasselbalch Equation Chemistry Questions with Solutions. [Link]
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HCPG College. Acidity of Carboxylic Acids. [Link]
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Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]
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Quora. Why m-chlorobenzoic acid is stronger acid than p-chlorobenzoic acid? [Link]
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Journal of the Chinese Chemical Society. Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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Scientific Research Publishing. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. [Link]
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Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? [Link]
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Brainly. From a pH meter titration curve, a student experimentally determines the pKa of benzoic acid to be 4.06. [Link]
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Human Metabolome Database. Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). [Link]
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National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
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A Comparative Guide to Herbicides Derived from 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid: Efficacy, Mechanism, and Field Performance
This guide provides an in-depth evaluation of herbicides derived from 4-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, with a primary focus on the commercial herbicide tembotrione. It is designed for researchers, scientists, and professionals in drug and herbicide development, offering an objective comparison of its performance against other herbicide classes, supported by experimental data.
Introduction: From Benzoic Acid Intermediate to a Potent HPPD Inhibitor
The compound this compound serves as a structural motif for a class of modern herbicides. A key derivative, 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, is a critical intermediate in the synthesis of tembotrione[1][2][3][4]. Tembotrione is a selective, post-emergence herbicide primarily used for controlling a wide spectrum of broadleaf and grass weeds in corn (maize)[5][6][7].
Tembotrione belongs to the triketone chemical family and is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC). Its primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[5][6][8][9]. This enzyme is crucial in the biochemical pathway responsible for carotenoid biosynthesis in plants[1][5]. The inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The visible symptom in susceptible weeds is a characteristic bleaching or whitening of the foliage, followed by necrosis and plant death[5][6][7].
This guide will delve into the efficacy of tembotrione, comparing it with other HPPD inhibitors and herbicides with alternative modes of action, such as synthetic auxins. We will explore the experimental methodologies used to evaluate its performance and present a comprehensive analysis of its strengths and limitations.
Mechanism of Action: The HPPD Inhibition Pathway
The herbicidal activity of tembotrione is a direct consequence of its potent inhibition of the HPPD enzyme. The following diagram illustrates the mechanism of action and its downstream effects on plant physiology.
Caption: Mechanism of action of tembotrione via HPPD inhibition.
Comparative Efficacy: Tembotrione vs. Alternative Herbicides
The effectiveness of a herbicide is determined by its ability to control target weeds while ensuring the safety of the crop. This section compares the efficacy of tembotrione with other commonly used herbicides, including another HPPD inhibitor (mesotrione) and synthetic auxins.
Quantitative Phytotoxicity Data
The following table summarizes the comparative efficacy of tembotrione and other herbicides on key weed species, based on data from various field and greenhouse studies. Efficacy is typically measured as percent weed control or as the effective dose required to achieve 50% growth reduction (ED50).
| Herbicide | Chemical Class | Target Weed Species | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |
| Tembotrione | Triketone (HPPD Inhibitor) | Giant Foxtail (Setaria faberi) | 92 | >90 | [10] |
| Large Crabgrass (Digitaria sanguinalis) | 92 | >90 | [10] | ||
| Palmer Amaranth (Amaranthus palmeri) | 94 | 90-100 | [11] | ||
| Common Lambsquarters (Chenopodium album) | 120 | >90 | [12] | ||
| Mesotrione | Triketone (HPPD Inhibitor) | Giant Foxtail (Setaria faberi) | 105 | Variable, often lower than tembotrione | [10] |
| Palmer Amaranth (Amaranthus palmeri) | 105 | 85-95 | [13] | ||
| Dicamba | Benzoic Acid (Synthetic Auxin) | Common Lambsquarters (Chenopodium album) | 560 | >90 | [14] |
| Kochia (Kochia scoparia) | 280-560 | >90 (on susceptible biotypes) | [14] | ||
| 2,4-D | Phenoxy-carboxylic Acid (Synthetic Auxin) | Wild Radish (Raphanus raphanistrum) | 560-1120 | >90 (on susceptible biotypes) | [14] |
Note: Herbicide efficacy can be influenced by factors such as weed growth stage, environmental conditions, and the presence of herbicide-resistant biotypes.
Crop Safety and Phytotoxicity
A crucial aspect of a selective herbicide is its safety to the intended crop. Tembotrione is primarily used in maize, which exhibits tolerance due to its ability to rapidly metabolize the active ingredient[7]. However, to enhance crop safety, tembotrione is often co-formulated with a safener, isoxadifen-ethyl[9][10]. The safener promotes faster metabolism of the herbicide in the crop plant without affecting its efficacy on target weeds[10].
Studies have shown that tembotrione, when used with a safener, exhibits excellent crop safety with minimal phytotoxicity to maize, even at rates higher than the recommended dose[10][15]. In contrast, some other herbicides, including certain synthetic auxins, can cause injury to sensitive crops if not applied according to strict guidelines.
Experimental Protocols for Efficacy Evaluation
The evaluation of herbicide efficacy follows standardized protocols to ensure reliable and reproducible results. The following outlines a typical workflow for assessing the performance of a new herbicide like tembotrione.
Greenhouse Bioassays
Greenhouse studies provide a controlled environment to determine the intrinsic activity of a herbicide on different plant species.
Step-by-Step Protocol:
-
Plant Material: Grow target weed species and crop plants in pots containing a standardized soil mix.
-
Herbicide Application: Apply the herbicide at various doses (dose-response) to plants at a specific growth stage (e.g., 2-4 leaf stage). Application is typically done using a cabinet sprayer to ensure uniform coverage.
-
Experimental Design: Use a completely randomized design with multiple replications for each treatment. Include an untreated control for comparison.
-
Data Collection: At a set time after treatment (e.g., 14 or 21 days), visually assess phytotoxicity (0-100% scale, where 0 is no injury and 100 is complete plant death). Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the ED50 values from the dose-response curves.
Caption: Workflow for a typical greenhouse herbicide bioassay.
Field Trials
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
Step-by-Step Protocol:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with multiple replications to account for field variability. Plot sizes should be adequate for representative data collection.
-
Herbicide Application: Apply herbicides at recommended rates using a calibrated plot sprayer. Include a weedy check (untreated) and a weed-free check (manual weeding) for comparison.
-
Data Collection: Assess weed control visually at different intervals after application (e.g., 14, 28, and 56 days). At the end of the season, measure crop yield to evaluate the impact of weed control on productivity. Assess crop phytotoxicity at regular intervals.
-
Data Analysis: Use appropriate statistical analyses to compare the performance of different herbicide treatments.
Conclusion and Future Perspectives
Herbicides derived from this compound, exemplified by tembotrione, represent a significant advancement in weed management technology. As an HPPD inhibitor, tembotrione offers a distinct mode of action that is effective against a broad spectrum of weeds, including some that may be resistant to other herbicide classes.
Comparative studies demonstrate that tembotrione provides excellent control of key grass and broadleaf weeds, often outperforming other HPPD inhibitors and providing an alternative to synthetic auxin herbicides[10][11]. The use of a safener ensures high crop safety in maize, making it a valuable tool for integrated weed management programs.
Future research should continue to explore the potential for new derivatives of this chemical class, focusing on expanding the weed control spectrum, improving crop safety in other important agricultural crops, and managing the evolution of herbicide resistance. Understanding the molecular interactions at the HPPD enzyme's active site will be crucial for the rational design of next-generation herbicides with enhanced efficacy and environmental profiles.
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PubChem. (n.d.). Tembotrione. National Center for Biotechnology Information. Retrieved from [Link]
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CABI. (2010). Tembotrione (Laudiso®): new post-emergence herbicide of maize. CABI Digital Library. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Tembotrione - Active Ingredient Page. Retrieved from [Link]
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Patsnap. (2025). Tembotrione Synthesis: Structure, Reagents, and Reactions. Patsnap Eureka. Retrieved from [Link]
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Young, B. G. (2011). Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. Southern Illinois University Carbondale. Retrieved from [Link]
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A G R O P E D I A. (2025). Tembotrione Herbicide: Powerful Weed Control for Crops. Retrieved from [Link]
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Bararpour, M. T., et al. (2012). Comparison of HPPD inhibitors for weed control programs in corn. ResearchGate. Retrieved from [Link]
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Havel, J. (2016). The phytotoxicity of the sequence registered herbicides -tembotrione.... ResearchGate. Retrieved from [Link]
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A Comparative Guide to Quantitative HPLC for Purity Validation of Synthesized 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative purity validation of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid. Beyond a simple protocol, this document elucidates the scientific rationale behind the method development, validates its performance in accordance with ICH guidelines, and objectively compares it with alternative analytical technologies, supported by experimental data.
The Criticality of Purity Validation
This compound is a bespoke chemical entity, likely utilized as a key building block in the synthesis of more complex pharmaceutical agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities stemming from the synthesis, such as starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a robust, validated analytical method is not merely a quality control check but a fundamental component of the regulatory submission and overall drug development process.[1][2]
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][3] This guide will detail a validated reversed-phase HPLC (RP-HPLC) method and then compare its performance characteristics against other viable techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Proposed Quantitative HPLC Method and Validation
The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities.[3] For this compound, a reversed-phase method is optimal due to the molecule's aromatic and acidic nature.
Rationale for Method Development Choices
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography. However, for fluorinated compounds, a column with a different selectivity, such as a phenyl-hexyl or a fluorinated phase (e.g., pentafluorophenyl - PFP), can offer enhanced resolution due to alternative interaction mechanisms like π-π interactions.[4][5] For this guide, we propose a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as a robust, widely available option, with the acknowledgment that a PFP column could be an alternative for resolving particularly challenging impurities.
-
Mobile Phase: The mobile phase must control the ionization of the carboxylic acid group to ensure good peak shape and retention. An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the benzoic acid, rendering it more non-polar and thus providing better retention and symmetrical peaks on a reversed-phase column.[6][7] A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Detection: The aromatic ring in this compound provides a strong chromophore, making UV detection a suitable and robust choice.[6] A photodiode array (PDA) detector is recommended to allow for peak purity analysis and to determine the optimal detection wavelength, anticipated to be around 230-240 nm based on the benzoic acid structure.[2][6][8]
Experimental Protocol: HPLC Purity Validation
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 235 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Workflow for HPLC Purity Validation:
Caption: Workflow for HPLC Purity Validation.
Validation Parameters and Acceptance Criteria (ICH Q2(R2))
The developed method must be validated to ensure it is fit for its intended purpose.[5][9][10] The following parameters should be assessed:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and spiked sample. Assess peak purity using PDA. | The analyte peak should be free of interference from other components. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations over the range of LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Spike the sample with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope. | To be determined and reported. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope. | To be determined and reported. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptable limits. |
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity determination, other techniques offer complementary information and can be advantageous in specific scenarios.
Caption: Comparison of Analytical Techniques.
Performance Comparison
| Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| HPLC-UV | Partitioning between a stationary and mobile phase; UV absorbance detection. | Medium | No | High precision (RSD <2%), good linearity (r² >0.999), established validation protocols. | Routine quality control, purity assay, and stability testing. |
| UPLC-MS | Similar to HPLC but with smaller particles for higher resolution and speed; mass-based detection. | High | No | Faster analysis (<5 min), superior resolution, impurity identification by mass.[2][10][11] | Rapid method development, impurity profiling, and analysis of complex mixtures. |
| GC-MS | Separation based on volatility and interaction with a stationary phase; mass-based detection. | Medium | Yes (esterification) | High sensitivity for volatile impurities, structural confirmation.[1][12][13] | Identification of volatile or semi-volatile impurities not amenable to LC. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Low | No | Absolute quantification without a specific reference standard, provides structural information.[3][9][14][15] | Purity assignment of reference standards, orthogonal validation of purity. |
Detailed Comparison
UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers a significant advantage in terms of speed and resolution due to the use of sub-2 µm particle size columns.[11] For the analysis of this compound, a UPLC method could reduce the analysis time from 30 minutes to under 5 minutes. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio, which is invaluable for unknown impurity profiling and genotoxic impurity analysis at very low levels.[2][10] However, the initial capital and ongoing maintenance costs are higher than for a standard HPLC-UV system.
GC-MS: Gas Chromatography is generally not the first choice for non-volatile, polar compounds like carboxylic acids because they exhibit poor peak shape and may not elute from the column.[13][16] Therefore, a derivatization step, such as esterification (e.g., with BF3/methanol or silylation with BSTFA), is mandatory to convert the carboxylic acid into a more volatile derivative.[1][12][16][17] This adds complexity and potential for error in the sample preparation. However, GC-MS is exceptionally powerful for identifying small, volatile impurities that might be missed by HPLC, such as residual solvents or by-products from the synthesis like methanol or trifluoroethanol.
Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement and offers a distinct advantage in that it can provide an absolute purity value without the need for a structurally identical reference standard.[14][15] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a certified internal standard of known purity.[9] This makes qNMR an excellent orthogonal technique to validate the purity assigned by chromatography. Its main limitations are lower sensitivity compared to chromatographic methods and the potential for signal overlap in complex mixtures, which can complicate quantification.[3]
Conclusion and Recommendations
For the routine purity validation of synthesized this compound, a well-validated reversed-phase HPLC-UV method stands as the most appropriate choice. It offers a balance of high precision, robustness, and cost-effectiveness, meeting the stringent requirements of the pharmaceutical industry for quality control and regulatory compliance.[3][18] The detailed protocol and validation parameters provided in this guide serve as a comprehensive framework for its implementation.
However, a multi-faceted approach to purity validation is highly recommended. UPLC-MS should be employed during process development and for investigational purposes to rapidly profile and identify unknown impurities. GC-MS is a valuable tool for specifically targeting potential volatile impurities that may not be detected by LC methods. Finally, qNMR serves as an indispensable orthogonal technique for the absolute purity assignment of the reference standard itself, thereby ensuring the foundational accuracy of all subsequent chromatographic purity determinations. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.
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Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. (1980). J Chromatogr. Available at: [Link]
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Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. (n.d.). J-Stage. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Available at: [Link]
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Determining and reporting purity of organic molecules: why qNMR. (2013). Magn Reson Chem. Available at: [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Available at: [Link]
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Separation of Benzoic acid, 4-(hydroxymethyl)-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Available at: [Link]
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Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. (2012). ResearchGate. Available at: [Link]
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Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.). Waters Corporation. Available at: [Link]
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Benzoic acid determination with GC-FID?. (2023). ResearchGate. Available at: [Link]
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Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023). Agilent. Available at: [Link]
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Analysis of benzoic and salicylic acids. (2019). Chromatography Forum. Available at: [Link]
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Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (n.d.). IJIRT. Available at: [Link]
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HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Available at: [Link]
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Available at: [Link]
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comparison of synthetic routes to tembotrione from different starting materials
An In-Depth Comparative Guide to the Synthetic Routes of Tembotrione
Introduction
Tembotrione is a highly effective selective herbicide used to control a wide range of broadleaf and grassy weeds in corn and other crops.[1][2] It belongs to the β-triketone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition disrupts the biosynthesis of carotenoids, leading to a characteristic bleaching of the target weeds and ultimately their death. The commercial success of tembotrione has spurred research into efficient, scalable, and cost-effective synthetic routes for its production. This guide provides a detailed comparison of the primary synthetic pathways to tembotrione, starting from different materials, with a focus on the underlying chemistry, experimental considerations, and overall efficiency.
Core Synthetic Strategies
The synthesis of tembotrione generally involves the construction of a substituted benzoyl moiety which is then coupled with 1,3-cyclohexanedione, followed by a rearrangement to form the final β-triketone structure. The main differences in the synthetic routes lie in the choice of the initial starting material and the sequence of reactions used to build the key benzoyl intermediate.
Route A: Synthesis Starting from 2-Chloro-3-methyl-4-methylsulfonylbenzoic Acid Methyl Ester
This is a widely adopted and well-documented route for the synthesis of tembotrione. It commences with the readily available starting material, methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.
Reaction Scheme:
Caption: Synthetic pathway of Tembotrione starting from a substituted benzoic acid methyl ester.
Step-by-Step Experimental Protocol:
-
Bromination of the Methyl Group: The synthesis begins with the selective bromination of the methyl group at the 3-position of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. A common method involves the use of hydrobromic acid and hydrogen peroxide, which is considered a safer and more environmentally friendly alternative to N-bromosuccinimide (NBS).[4][5][6] The reaction is typically carried out in a solvent like dichloromethane or dichloroethane.[5]
-
Etherification with 2,2,2-Trifluoroethanol: The resulting bromomethyl intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the corresponding trifluoroethoxymethyl ether.[4][7] This step introduces the trifluoroethoxymethyl group, which is crucial for the herbicidal activity of tembotrione.
-
Hydrolysis of the Methyl Ester: The methyl ester is hydrolyzed to the carboxylic acid, 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid (CMTBA), using a base like sodium hydroxide, followed by acidification.[4]
-
Formation of the Benzoyl Chloride: The carboxylic acid (CMTBA) is converted to the more reactive benzoyl chloride (CMTBC) using a chlorinating agent such as thionyl chloride or oxalyl chloride.[8]
-
Coupling with 1,3-Cyclohexanedione: The benzoyl chloride is then coupled with 1,3-cyclohexanedione in the presence of a base (e.g., triethylamine) to form an enol ester intermediate.[8]
-
Rearrangement to Tembotrione: The final step is the rearrangement of the enol ester to yield tembotrione. This is typically catalyzed by a cyanide source, such as acetone cyanohydrin.[8] Some methods have explored the use of less hazardous catalysts like dimethylaminopyridine (DMAP) for this rearrangement.[9]
Discussion of Experimental Choices:
-
Brominating Agent: The use of HBr/H2O2 for bromination is a key process improvement, avoiding the use of the more expensive and solid-waste-generating NBS.[5][6]
-
Base for Etherification: The choice of base for the etherification step can influence the reaction rate and yield. While strong bases like potassium tert-butoxide can be used, milder bases like potassium carbonate are often preferred for large-scale production due to cost and handling considerations.[7]
-
Rearrangement Catalyst: The use of a cyanide catalyst in the final rearrangement step is highly efficient but poses significant safety and environmental concerns. Research into alternative, non-cyanide catalysts is an area of active development.[6][9]
Data Summary Table for Route A:
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1. Bromination | HBr, H2O2, AIBN, Dichloromethane, 45-50°C | 88.5 | 99.8 | [5] |
| 2. Etherification | 2,2,2-Trifluoroethanol, KOH, DMF, 0°C | 93 | - | [7] |
| 3. Hydrolysis | NaOH, Water, then HCl | High | - | [4] |
| 4. Chlorination | Thionyl Chloride | High | - | [8] |
| 5. Coupling | 1,3-Cyclohexanedione, Triethylamine | High | - | [8] |
| 6. Rearrangement | Acetone Cyanohydrin | High | >95 | [8] |
Route B: Synthesis Starting from 2-Nitro-4-methylsulfonyl Toluene
An alternative approach begins with 2-nitro-4-methylsulfonyl toluene, which requires the introduction of the chloro and carboxyl groups, as well as the functionalization of the methyl group.
Reaction Scheme:
Caption: Alternative synthetic pathway for Tembotrione starting from a nitro-substituted toluene derivative.
Step-by-Step Experimental Protocol:
-
Oxidation of the Methyl Group: The methyl group of 2-nitro-4-methylsulfonyl toluene is oxidized to a carboxylic acid using an oxidant in the presence of a catalyst like ruthenium (IV) oxide (RuO2) to produce 2-nitro-4-methylsulfonyl benzoic acid (NMSBA).[1]
-
Conversion of the Nitro Group to a Chloro Group: The nitro group is first reduced to an amino group, which is then converted to a chloro group via a Sandmeyer reaction (diazotization followed by reaction with a copper(I) chloride).
-
Introduction of the Trifluoroethoxymethyl Group: This would likely involve the introduction of a methyl group at the 3-position, followed by bromination and etherification, similar to Route A. This adds several steps to the overall synthesis.
-
Final Coupling and Rearrangement: The resulting substituted benzoyl intermediate is then coupled with 1,3-cyclohexanedione and rearranged to yield tembotrione, as in Route A.[1]
Comparative Analysis:
-
Route A is generally more direct and efficient as it starts with a more advanced intermediate where the chloro and methylsulfonyl groups are already in place.
-
Route B requires more steps to introduce the necessary functional groups, which can lead to a lower overall yield and increased production costs. The multi-step process to convert the nitro group to a chloro group and to introduce the trifluoroethoxymethyl side chain adds complexity.
-
Starting Material Availability and Cost: The choice between these routes on an industrial scale would also depend on the relative cost and availability of the starting materials: methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate versus 2-nitro-4-methylsulfonyl toluene.
-
Safety and Environmental Impact: Both routes involve hazardous reagents. Route B's use of a Sandmeyer reaction introduces diazotization, which requires careful temperature control to avoid the formation of unstable diazonium salts.
Conclusion
The synthesis of tembotrione can be achieved through various synthetic pathways. The most commercially viable route appears to be the one starting from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (Route A). This pathway is well-optimized, with high yields reported for each step in the patent literature. Key innovations, such as the use of HBr/H2O2 for bromination, have improved the safety and environmental profile of this route.
While alternative routes starting from materials like 2-nitro-4-methylsulfonyl toluene (Route B) are chemically feasible, they are generally longer and less efficient, making them less attractive for large-scale industrial production. Future research in this area will likely focus on the development of even safer and more environmentally friendly catalysts, particularly for the final rearrangement step, to further enhance the sustainability of tembotrione synthesis.
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- Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics.
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A Researcher's Guide to Selecting and Performing In Vitro Cytotoxicity Assays for Novel 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid Derivatives
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers synthesizing novel compounds from 4-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, a nuanced understanding of in vitro cytotoxicity assays is not just beneficial, it is critical for advancing promising therapeutic candidates. The incorporation of the trifluoroethoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and biological activity, making a tailored approach to cytotoxicity testing essential.[1][2][3]
This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering field-proven insights into their selection and execution for this specific class of compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for data interpretation, empowering researchers to make informed decisions in their drug development pipeline.
The Rationale for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's effect on cell health.[4] A comprehensive assessment requires a multi-pronged approach that interrogates different cellular processes. For novel derivatives of this compound, which may act through various mechanisms, a panel of assays is recommended to distinguish between cytostatic, necrotic, and apoptotic effects.
Here, we compare three workhorse assays that, when used in concert, provide a robust profile of a compound's cytotoxic activity:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Caspase-3/7 Assay: Specifically detects the activation of key executioner caspases, providing a hallmark of apoptosis.
Understanding the Assays: Principles and Experimental Considerations
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that assesses cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of metabolically active cells.
Causality Behind Experimental Choices:
-
Why start with MTT? It is a high-throughput and cost-effective initial screen for a compound's general effect on cell viability.[5][8]
-
Potential for Interference: Compounds containing trifluoromethyl groups can sometimes interfere with the formazan crystal formation or solubilization.[9] It is crucial to include proper controls, such as compound-only wells, to account for any non-cellular reduction of MTT.
-
Interpretation Nuances: A decrease in MTT signal indicates a reduction in metabolic activity, which could be due to cytotoxicity or a cytostatic effect (inhibition of proliferation).[10] Therefore, results should be corroborated with other assays.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for an MTT-based cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The amount of LDH released is proportional to the number of lysed cells.[12]
Causality Behind Experimental Choices:
-
Why use the LDH assay? It directly measures cell membrane integrity and is a good indicator of necrotic cell death.[11] It provides a distinct endpoint from the MTT assay, helping to differentiate between metabolic inhibition and cell lysis.[10][12]
-
Serum Interference: Culture medium containing high levels of serum can have endogenous LDH activity, leading to high background. It is advisable to use low-serum medium or a serum-free control to establish the baseline.
-
Timing is Key: LDH is released upon membrane rupture. If compounds induce apoptosis, significant LDH release may only be detected at later stages when secondary necrosis occurs.
Experimental Workflow for LDH Assay
Caption: General workflow for an LDH release cytotoxicity assay.
Caspase-3/7 Assay
Principle: This is a luminescence- or fluorescence-based assay that measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[6][13] The assay utilizes a substrate that is cleaved by active caspase-3/7, generating a detectable signal that is proportional to the number of apoptotic cells.[13]
Causality Behind Experimental Choices:
-
Why a specific apoptosis assay? Many anticancer agents, including those with fluorinated moieties, are designed to induce programmed cell death.[1][3][14] A caspase assay provides direct evidence of apoptosis, elucidating the mechanism of cell death.
-
Sensitivity and Timing: Caspase activation is an early event in apoptosis.[15] This assay can detect apoptosis before significant changes in membrane integrity (LDH release) are apparent. Kinetic assays can be particularly informative.
-
Multiplexing Potential: Luminescent caspase assays can often be multiplexed with other assays, such as a fluorescent viability assay, to obtain more data from a single well.[16]
The Apoptotic Pathway and Caspase Activation
Caption: Simplified diagram of the main apoptotic signaling pathways.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison. The half-maximal inhibitory concentration (IC50) for MTT and the half-maximal effective concentration (EC50) for LDH are key parameters for comparing the potency of different compounds.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Cell Line | Assay | Incubation Time (h) | IC50/EC50 (µM) ± SD |
| Derivative A | MCF-7 | MTT | 48 | 12.5 ± 1.8 |
| MCF-7 | LDH | 48 | > 100 | |
| MCF-7 | Caspase-3/7 | 24 | 15.2 ± 2.1 | |
| Derivative B | MCF-7 | MTT | 48 | 25.8 ± 3.2 |
| MCF-7 | LDH | 48 | 30.1 ± 4.5 | |
| MCF-7 | Caspase-3/7 | 24 | > 100 | |
| Doxorubicin | MCF-7 | MTT | 48 | 0.5 ± 0.1 |
| MCF-7 | LDH | 48 | 5.2 ± 0.8 | |
| MCF-7 | Caspase-3/7 | 24 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Data:
-
Derivative A: Shows a potent reduction in metabolic activity (low MTT IC50) and induces apoptosis (low Caspase-3/7 IC50) but does not cause significant membrane lysis (high LDH EC50). This suggests an apoptosis-mediated cytotoxic mechanism.
-
Derivative B: Has a moderate effect on metabolic activity and induces significant membrane damage at similar concentrations. The lack of caspase activation suggests a necrotic or other non-apoptotic cell death mechanism.
-
Doxorubicin (Positive Control): As a well-characterized chemotherapeutic, it induces all three effects, as expected.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic target of the synthesized compounds.[17] For general anticancer screening, a panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is recommended.[8] It is also prudent to include a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess selectivity.[8] All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cultured cells
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[18] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm with a reference wavelength of 630 nm.[6]
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Treated cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit
-
Lysis solution (for maximum LDH release control)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Add lysis solution to untreated cells 30 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Supernatant Collection: After compound incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[12]
Protocol 3: Caspase-Glo® 3/7 Assay
Materials:
-
Treated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the test compound as described in the MTT protocol.
-
Equilibration: After the treatment period (e.g., 6, 12, or 24 hours), allow the plate to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and add 100 µL to each well.[19]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours.[19]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Conclusion
The evaluation of in vitro cytotoxicity is a cornerstone of preclinical drug development. For novel compounds derived from this compound, a systematic and multi-faceted approach is essential for a comprehensive understanding of their biological effects. By employing a panel of assays that interrogate different cellular pathways—such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can build a robust cytotoxicity profile. This guide provides the foundational knowledge, practical protocols, and interpretive framework to empower scientists to generate high-quality, reliable data, thereby accelerating the journey of promising compounds from the bench to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






